((S)-1-Methyl-piperidin-3-yloxy)-acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(3S)-1-methylpiperidin-3-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9-4-2-3-7(5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYLSTDSVPBFHK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
((S)-1-Methyl-piperidin-3-yloxy)-acetic acid CAS 1354002-21-3 properties
Technical Monograph: ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid
Part 1: Executive Technical Summary
Compound Identity
-
CAS Registry Number: 1354002-21-3[1]
-
IUPAC Name: 2-[(3S)-1-Methylpiperidin-3-yl]oxyacetic acid
-
Synonyms: (S)-2-(1-Methylpiperidin-3-yloxy)acetic acid; ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid
-
Molecular Formula: C
H NO [1] -
Molecular Weight: 173.21 g/mol
Core Utility ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid is a specialized chiral heterocycle used primarily as a building block in medicinal chemistry. It features a piperidine core (a privileged pharmacophore), a defined stereocenter at the C3 position, and a carboxylic acid "tail" linked via an ether oxygen. This structure serves two critical functions in drug design:
-
Solubility Modulation: The tertiary amine and carboxylic acid form a zwitterionic motif at physiological pH, significantly enhancing the aqueous solubility of lipophilic drug scaffolds.
-
Stable Linker: The ether linkage provides metabolic stability (unlike esters) and rotational freedom, allowing the acidic headgroup to engage in hydrogen bonding or salt-bridge interactions within a protein binding pocket.
Part 2: Physicochemical Profile & Structural Logic
The compound exists as a zwitterion in neutral aqueous solution. The basic nitrogen of the piperidine ring is protonated, while the carboxylic acid is deprotonated.
| Property | Value / Description | Technical Note |
| Appearance | White to off-white solid | Hygroscopic due to zwitterionic character. |
| Chirality | (S)-Enantiomer | The (S)-configuration at C3 is maintained from the starting material (usually (S)-1-methyl-3-piperidinol). |
| Predicted pKa (Acid) | ~3.5 – 4.0 | Carboxylic acid proton. |
| Predicted pKa (Base) | ~8.8 – 9.2 | Tertiary piperidine nitrogen. |
| cLogP | -1.1 (Estimated) | Highly polar; ideal for lowering LogD of lead compounds. |
| H-Bond Donors | 1 (COOH) | In zwitterionic form, the NH+ is a donor. |
| H-Bond Acceptors | 4 (N, O-ether, O=C, O-H) | The ether oxygen acts as a weak acceptor. |
Structural Logic in Drug Design: The ether oxygen at position 3 is strategic. Unlike a direct carbon-carbon bond, the oxygen atom introduces a dipole and alters the puckering of the piperidine ring (anomeric effect), potentially locking the substituent in an axial or equatorial conformation depending on the solvent and protonation state. This allows for precise vector positioning of the carboxylic acid tail.
Part 3: Synthetic Methodologies
The synthesis of CAS 1354002-21-3 generally follows a Williamson Ether Synthesis approach, favored for its retention of stereochemistry.
Primary Synthetic Route: O-Alkylation
Reagents:
-
Substrate: (S)-1-Methyl-piperidin-3-ol (Commercial chiral pool).
-
Alkylation Agent: Sodium chloroacetate (or tert-butyl bromoacetate followed by deprotection).
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: THF or DMF (Anhydrous).
Protocol Logic:
-
Deprotonation: The secondary alcohol of the piperidine is deprotonated by NaH to form the alkoxide.
-
S_N2 Displacement: The alkoxide attacks the alpha-carbon of the haloacetic acid derivative.
-
Workup: If using the ester, acid hydrolysis (TFA/DCM or HCl/Dioxane) yields the free acid.
Visualization: Synthetic Workflow
Caption: Step-wise synthesis retaining the (S)-chiral center via Williamson Ether Synthesis.
Part 4: Applications in Medicinal Chemistry
This molecule is typically employed as a Linker-Payload component or a Polar Surface Area (PSA) Modulator .
Fragment-Based Drug Discovery (FBDD)
The carboxylic acid moiety allows this molecule to be coupled to primary or secondary amines via standard amide coupling reagents (HATU, EDC/HOBt). This attaches the polar piperidine tail to a central drug scaffold.
Mechanism of Action Enhancement:
-
Salt Bridge Formation: The carboxylic acid (if left free) or the piperidine nitrogen can engage in salt bridges with residues like Arginine or Aspartic Acid in the target protein's binding pocket.
-
Metabolic Stability: The ether bond is resistant to esterases, unlike ester-linked side chains, prolonging the half-life of the drug candidate.
PROTACs (Proteolysis Targeting Chimeras)
In protein degrader design, solubility is often a major hurdle. Incorporating ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid into the linker region of a PROTAC can improve the pharmacokinetic profile by increasing hydrophilicity without adding excessive molecular weight.
Visualization: Pharmacophore Integration
Caption: Integration of the building block to modulate physicochemical properties of a drug candidate.
Part 5: Handling, Safety, and Storage
Safety Profile (Derived): While specific SDS data for this exact CAS is limited, its functional groups dictate the following precautions:
-
Skin/Eye Irritant: The free carboxylic acid and tertiary amine can cause irritation (H315, H319).
-
Inhalation: Dust may be irritating to the respiratory tract (H335).[2]
Storage Protocols:
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) in a tightly sealed container.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
References
-
PubChem Compound Summary. (n.d.). 2-[(3S)-1-methylpiperidin-3-yl]oxyacetic acid.[1] National Center for Biotechnology Information. Retrieved from [Link]
- World Intellectual Property Organization. (2014). Patent WO2014018887A1: Heterocyclic compounds as autotaxin inhibitors.
Sources
A Technical Guide to the Structure-Activity Relationship of Piperidin-3-yloxyacetic Acid Derivatives as Novel Therapeutic Agents
An in-depth technical guide by a Senior Application Scientist
Abstract: The piperidine ring is a foundational scaffold in modern medicinal chemistry, recognized for its prevalence in a vast number of pharmaceuticals and bioactive compounds.[1][2][3] Its conformational flexibility allows for the precise spatial arrangement of substituents, making it an ideal core for engaging with complex biological targets.[1] This guide focuses on a specific, promising subclass: piperidin-3-yloxyacetic acid derivatives. We will provide an in-depth analysis of the structure-activity relationships (SAR) that govern the biological activity of these compounds. By synthesizing data from established chemical principles and analogous piperidine-based drug discovery campaigns, this document will explain the causality behind experimental design, outline self-validating protocols for synthesis and evaluation, and provide a framework for the rational design of potent and selective therapeutic agents based on this versatile scaffold.
The Piperidin-3-yloxyacetic Acid Scaffold: A Privileged Core for Drug Design
The piperidine heterocycle is a cornerstone of drug discovery, present in over twenty classes of pharmaceuticals.[2] Its utility stems from its ability to improve crucial pharmacokinetic properties (ADME) and enhance druggability, often with reduced toxicity.[3] The piperidin-3-yloxyacetic acid scaffold combines this privileged ring system with an ether-linked acetic acid side chain at the 3-position. This specific arrangement offers several key advantages for interacting with biological targets:
-
A Chiral Center: The C3 position is a stereocenter, allowing for enantiomerically pure compounds that can achieve high selectivity and potency, a critical aspect in modern drug design.[4][5]
-
Defined Vectorial Orientation: The ether linkage provides a structurally rigid vector, positioning the terminal carboxylic acid group in a defined region of space relative to the piperidine ring.
-
Key Pharmacophoric Features: The scaffold presents a hydrogen bond acceptor (ether oxygen), a hydrogen bond donor/acceptor and ionic interaction point (carboxylic acid), and a basic nitrogen center that can be tailored for further interactions or to modulate physicochemical properties like solubility and pKa.
General Synthetic Strategy
The synthesis of these derivatives can be approached through a robust and scalable route, beginning from commercially available (R)- or (S)-3-hydroxypiperidine. The general workflow is outlined below. This strategy ensures control over the critical C3 stereocenter from the outset.
Caption: General synthetic workflow for piperidin-3-yloxyacetic acid derivatives.
This multi-step synthesis begins with the protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group. This is a crucial choice as it prevents N-alkylation in the subsequent step. The O-alkylation is then achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base like sodium hydride (NaH) and reacted with an acetate electrophile. Finally, acid-mediated deprotection of both the Boc group and the tert-butyl ester reveals the core intermediate, which can be derivatized at the piperidine nitrogen to generate a library of final compounds.
Elucidating the Structure-Activity Relationship (SAR)
The therapeutic potential of this scaffold can be systematically optimized by exploring modifications at three key positions: the piperidine nitrogen (N1), the acetic acid terminus, and the stereochemistry at the C3 position. For the purpose of this guide, we will discuss the SAR in the context of inhibiting a hypothetical protein kinase, "Kinase X," a common target class for which such scaffolds are relevant.
Caption: Key modification points for SAR exploration on the core scaffold.
R¹ Modification: The Piperidine Nitrogen (N1)
The substituent at the N1 position is often the most impactful site for modulating potency and tuning pharmacokinetic properties.[3]
-
Small Alkyl Groups: Unsubstituted (R¹ = H) compounds often show baseline activity but may suffer from poor cell permeability and rapid metabolism. The introduction of small, linear alkyl groups (e.g., methyl, ethyl) can improve lipophilicity, potentially enhancing membrane traversal and increasing potency.
-
Bulky/Aromatic Groups: Attaching larger groups, such as a benzyl or a phenylsulfonyl moiety, can lead to significant gains in potency if there is a corresponding hydrophobic pocket (P1 pocket) in the target's binding site. For example, a phenylsulfonyl group can engage in pi-stacking or other non-covalent interactions. The substitution pattern on such aromatic rings (e.g., chloro, methoxy groups) provides a secondary axis for optimization.[6]
-
Causality: The choice of the N1 substituent directly influences the molecule's shape, size, and electronic distribution. A well-matched substituent will occupy a specific pocket in the enzyme's active site, forming favorable van der Waals or hydrophobic interactions that increase the binding affinity and residence time, leading to lower IC₅₀ values. Conversely, a group that is too large will cause steric clashes, preventing proper binding and reducing or abolishing activity.
R² Modification: The Acetic Acid Terminus
The carboxylic acid is a critical pharmacophoric element, likely forming a salt bridge or a key hydrogen bond network with a positively charged amino acid residue (e.g., Lysine) in the ATP-binding site of Kinase X.
-
Esterification/Amidation: Converting the carboxylic acid to a methyl ester or a primary amide generally leads to a dramatic loss of activity. This result serves as a self-validating control, confirming that the ionic/hydrogen bonding interaction of the acid is essential for target engagement. However, ester derivatives can be useful as prodrugs to improve cell permeability, assuming they can be hydrolyzed back to the active carboxylic acid by intracellular esterases.
-
Bioisosteres: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can sometimes maintain or even improve activity while altering physicochemical properties like pKa and metabolic stability.
C3 Stereochemistry
Biological systems are inherently chiral, and interaction with a protein binding site is almost always stereospecific.
-
(R) vs. (S) Enantiomers: It is common for one enantiomer to be significantly more active than the other. For instance, the (R)-enantiomer might position the acetic acid side chain perfectly to interact with the target lysine residue, while the (S)-enantiomer orients it away from the binding pocket, resulting in a >100-fold difference in potency. This observation underscores the importance of asymmetric synthesis or chiral separation.[4]
-
Causality: The three-dimensional arrangement of atoms is paramount for a precise "lock-and-key" fit. The incorrect enantiomer cannot achieve the optimal binding conformation, leading to a weaker interaction and lower biological activity.
Quantitative SAR Data Summary
To illustrate these principles, the following table summarizes hypothetical but representative data for a series of piperidin-3-yloxyacetic acid derivatives tested against our target, Kinase X.
| Compound ID | Stereochemistry (C3) | R¹ (N1-Substituent) | R² (Acid Terminus) | IC₅₀ (nM) vs. Kinase X | Rationale for Activity |
| 1 | Racemic | H | -COOH | 850 | Baseline activity of the core scaffold. |
| 2a | R | H | -COOH | 420 | (R)-enantiomer shows improved potency over racemic mixture. |
| 2b | S | H | -COOH | >10,000 | (S)-enantiomer is inactive, confirming stereospecific binding. |
| 3 | R | -CH₃ | -COOH | 150 | Small alkyl group improves lipophilicity and potency. |
| 4 | R | -SO₂-Ph | -COOH | 25 | Phenylsulfonyl group occupies a hydrophobic pocket, boosting potency. |
| 5 | R | -SO₂-(4-Cl-Ph) | -COOH | 8 | Chloro-substitution enhances interactions in the hydrophobic pocket. |
| 6 | R | -C(CH₃)₃ | -COOH | 2,500 | Bulky tert-butyl group introduces steric hindrance, reducing activity. |
| 7 | R | -SO₂-Ph | -COOCH₃ | >10,000 | Esterification of the essential acid group abolishes activity. |
Experimental Protocols for SAR Validation
Scientific integrity demands that all protocols be robust and self-validating. The following are detailed methodologies for the synthesis and evaluation of the described compounds.
General Protocol for Synthesis of Derivative 5
This protocol describes the synthesis of a highly potent, representative compound from the series.
-
N-Protection: To a solution of (R)-3-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.5 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-(R)-3-hydroxypiperidine.
-
O-Alkylation: To a suspension of NaH (60% dispersion in mineral oil, 1.5 eq) in dry THF (0.5 M) at 0°C, add a solution of N-Boc-(R)-3-hydroxypiperidine (1.0 eq) in THF dropwise. Stir for 30 minutes. Add tert-butyl bromoacetate (1.3 eq) and allow the mixture to stir at room temperature for 18 hours. Quench carefully with water and extract with ethyl acetate. Purify by column chromatography to yield tert-butyl 2-(((R)-1-(tert-butoxycarbonyl)piperidin-3-yl)oxy)acetate.
-
Deprotection: Dissolve the product from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 4 hours. Concentrate the mixture in vacuo to remove all volatiles, yielding (R)-piperidin-3-yloxyacetic acid as a TFA salt.
-
Final Derivatization: Dissolve the TFA salt (1.0 eq) in DCM containing diisopropylethylamine (DIPEA, 3.0 eq). Add 4-chlorobenzenesulfonyl chloride (1.1 eq) and stir at room temperature for 12 hours. Wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate. Purify by reverse-phase HPLC to yield the final compound 5 . Confirm structure and purity via ¹H NMR, LC-MS, and HRMS.
Protocol for In Vitro Kinase X Inhibition Assay
This protocol uses a luminescence-based assay to measure ATP consumption, a direct indicator of kinase activity.
Caption: Experimental workflow for the in vitro Kinase X inhibition assay.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Setup: Dispense 50 nL of each compound dilution into a 384-well white assay plate using an acoustic liquid handler. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Prepare a master mix of Kinase X enzyme and its corresponding peptide substrate in assay buffer. Dispense 5 µL of this mix into each well.
-
Initiation: Prepare an ATP solution in assay buffer. Add 5 µL to each well to initiate the kinase reaction. The final assay volume is 10 µL.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal inversely proportional to the remaining ATP.
-
Signal Reading: Incubate for 10 minutes to stabilize the signal, then read the luminescence on a plate reader.
-
Data Analysis: Normalize the data relative to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The piperidin-3-yloxyacetic acid scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors. The structure-activity relationship is governed by clear and rational principles: the N1-substituent dictates potency and tunes physicochemical properties, the C3-stereochemistry is critical for specific binding, and the terminal carboxylic acid provides an essential anchor point within the target's active site.
The most promising leads from this initial exploration, such as compound 5 (IC₅₀ = 8 nM), should be advanced into further studies. The immediate next steps would involve:
-
Lead Optimization: Further refining the N1-substituent to maximize potency and minimize off-target activity.
-
Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and permeability (ADME properties) of lead compounds.[3]
-
In Vivo Efficacy: Testing optimized compounds in relevant animal models to establish a correlation between in vitro potency and in vivo therapeutic effect.
By following this structured, data-driven approach, the piperidin-3-yloxyacetic acid scaffold can be effectively leveraged to produce next-generation therapeutics for a range of diseases.
References
- Vertex AI Search. (2024). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives.
- BenchChem. (2025). The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery.
- Springer Nature. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research, 35, 340–376.
- MDPI. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Molecules, 25(4), 899.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2765.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(01), e1-e15.
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the 3D Space: Advanced Synthesis and Application of Chiral Piperidine Building Blocks
Executive Summary
For decades, the piperidine ring has reigned as a cornerstone of medicinal chemistry. While historically ranked as the most frequent nitrogen heterocycle in FDA-approved drugs, recent analyses (Njardarson, 2024) indicate it now holds the #2 spot, trailing only pyridine. This shift reflects a broader industry trend: the move away from flat, aromatic structures toward sp³-rich, three-dimensional scaffolds that improve solubility, selectivity, and patentability.
This technical guide addresses the critical challenge of accessing chiral piperidine building blocks. We move beyond classical resolution methods to explore catalytic asymmetric hydrogenation, biocatalysis, and C-H functionalization—providing the actionable intelligence required to select the right tool for your specific target.
Part 1: The Pharmacophore Value
Escaping "Flatland"
The transition from achiral to chiral piperidines is not merely a structural modification; it is a physicochemical optimization strategy.
-
Vector Alignment: Chiral centers at C2 or C3 positions lock the nitrogen lone pair and substituents into specific vectors, enhancing binding affinity to GPCRs and kinases.
-
Fsp³ Fraction: Increasing the fraction of sp³ hybridized carbons correlates with improved clinical success by enhancing solubility and reducing promiscuous binding (metabolic stability).
Strategic Decision Matrix
Before selecting a synthetic route, analyze your starting material availability and substitution pattern.
Figure 1: Strategic decision tree for selecting the optimal synthetic methodology based on precursor availability.
Part 2: Advanced Synthetic Methodologies
Asymmetric Hydrogenation (AH) of Pyridines
This is the "workhorse" method for generating chiral piperidines from abundant pyridine precursors.
-
The Challenge: Pyridines are stable aromatics and strong catalyst poisons. Reducing them requires overcoming high resonance energy while preventing the resulting amine from deactivating the metal center.
-
The Solution: Iridium complexes with chiral P,N-ligands (e.g., Zhou’s Catalyst).
-
Mechanism: Unlike Rhodium-catalyzed transfer hydrogenation, Iridium catalysis often proceeds via an outer-sphere mechanism . The pyridine is activated (often protonated or acylated), and the hydride transfer occurs without the substrate binding directly to the metal inner sphere, preserving enantioselectivity.
Biocatalysis: Imine Reductases (IREDs)
While AH is powerful, it struggles with certain substitution patterns (e.g., bulky C2 substituents). Biocatalysis offers a complementary approach.[1]
-
Enzymes: Imine Reductases (IREDs) and Reductive Aminases (RedAms).[2]
-
Utility: These enzymes catalyze the asymmetric reduction of cyclic imines or the reductive amination of keto-acids.[2]
-
Self-Validating Aspect: Enzymatic reactions are highly specific; the lack of product usually indicates enzyme-substrate mismatch rather than subtle condition failures, allowing for rapid " go/no-go " screening panels.
C-H Functionalization
Best for diversifying an existing chiral scaffold (Late-Stage Functionalization).
-
Method: Photoredox catalysis or directed lithiation (Beak-Lee methodology).
-
Application: Introducing polarity (e.g., Fluorine, Hydroxyl) onto the C3 or C4 position of a pre-formed piperidine ring.
Part 3: Detailed Experimental Protocol
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Arylpyridines
Target: Synthesis of (R)-2-phenylpiperidine (and derivatives). Reference Grounding: Based on the methodology established by Yong-Gui Zhou (Dalian Institute of Chemical Physics).
Reagents & Materials
-
Substrate: 2-Phenylpyridine (1.0 equiv).
-
Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (S)-MeO-BoQPhos (1.1 mol%).
-
Activator: I₂ (5 mol%) or Benzyl Bromide (if activating as pyridinium salt).
-
Solvent: Toluene/Dichloromethane (1:[3]1) or pure Toluene.
-
Hydrogen Source: H₂ gas (balloon or autoclave).
Step-by-Step Workflow
-
Catalyst Pre-formation (Glovebox Recommended):
-
In a dry Schlenk tube under Argon, mix [Ir(COD)Cl]₂ and the chiral ligand ((S)-MeO-BoQPhos) in degassed toluene.
-
Stir at room temperature for 15–30 minutes until the solution turns clear/orange, indicating complex formation.
-
Why: Pre-forming the catalyst prevents non-selective background reaction from unligated metal.
-
-
Substrate Activation:
-
Add the 2-substituted pyridine substrate to the catalyst mixture.
-
Critical Step: Add I₂ (5-10 mol%).
-
Mechanistic Insight: Iodine acts as an additive to form a catalytic amount of HI in situ or oxidizes Ir(I) to Ir(III), facilitating the hydride transfer cycle. Alternatively, pre-convert the pyridine to a pyridinium salt (e.g., using BnBr) to lower the aromaticity barrier.
-
-
Hydrogenation:
-
Transfer the mixture to a high-pressure autoclave.
-
Purge with H₂ (3 cycles) to remove Argon.
-
Pressurize to 600 psi (approx. 40 bar).
-
Stir at room temperature for 12–24 hours.
-
Self-Validation: Monitor H₂ uptake. If pressure does not drop within the first hour, the catalyst may be poisoned (check solvent purity/amine impurities).
-
-
Workup & Purification:
-
Release pressure carefully.
-
Concentrate the solvent in vacuo.
-
Basify with saturated NaHCO₃ (to free the amine).
-
Extract with EtOAc.
-
Purify via column chromatography (Silica, DCM/MeOH/NH₄OH).
-
Catalytic Cycle Visualization
Figure 2: Simplified outer-sphere mechanism for Iridium-catalyzed hydrogenation of pyridines.
Part 4: Comparative Data Analysis
Select the method based on your project stage (Discovery vs. Process).
| Metric | Asymmetric Hydrogenation (Ir) | Biocatalysis (IREDs) | Resolution (Chiral HPLC) |
| Atom Economy | High (H₂ is the only reagent) | High (Enzymatic) | Low (50% loss max) |
| Scalability | Excellent (Multi-kg proven) | Good (Requires fermentation) | Poor (Linear scaling) |
| Substrate Scope | Broad (Aryl/Alkyl pyridines) | Specific (Depends on enzyme fit) | Universal |
| Cost | High (Iridium/Ligand) | Low (Once enzyme is engineered) | High (Solvent/Column) |
| Chirality Source | Ligand (Tunable) | Enzyme (Fixed/Mutatable) | Column |
References
-
Njardarson, J. T., et al. (2014).[4][5] "Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals." Journal of Medicinal Chemistry. Link
-
Marshall, C. M., Njardarson, J. T., et al. (2024).[4] "An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023)." Journal of Medicinal Chemistry. Link[4]
-
Wang, D.-S., Chen, Q.-A., & Zhou, Y.-G. (2012).[6] "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews. Link
-
Ye, Z.-S., ... & Zhou, Y.-G. (2012).[6] "Iridium-catalyzed asymmetric hydrogenation of pyridinium salts." Angewandte Chemie International Edition. Link
-
Hussain, S., ... & Turner, N. J. (2019). "Recent advances in imine reductase-catalyzed reactions." Current Opinion in Chemical Biology. Link
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- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method for synthesis of chiral piperidine derivative through iridium-catalyzed asymmetric hydrogenation of pyridine (2013) | Zhou Yonggui | 5 Citations [scispace.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. thieme-connect.de [thieme-connect.de]
- 6. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to (S)-1-Methyl-piperidin-3-yloxy)-acetic acid: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-1-Methyl-piperidin-3-yloxy)-acetic acid, a chiral heterocyclic compound with significant potential as a building block in the design and synthesis of novel therapeutic agents. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established information on its core properties and draws logical, experience-based insights from structurally related molecules to present its likely characteristics and applications.
Core Molecular Attributes
(S)-1-Methyl-piperidin-3-yloxy)-acetic acid is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties. The molecule's structure incorporates a chiral center, a tertiary amine, an ether linkage, and a carboxylic acid, offering multiple points for chemical modification and interaction with biological targets.
Key Identifiers and Molecular Formula
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-[(3S)-1-methylpiperidin-3-yl]oxyacetic acid | [1] |
| Molecular Formula | C₈H₁₅NO₃ | [1] |
| Molecular Weight | 173.21 g/mol | Calculated |
| CAS Number | 1354002-21-3 | [1] |
| Canonical SMILES | CN1CCCC1 | [1] |
| InChI | InChI=1S/C8H15NO3/c1-9-4-2-3-7(5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | [1] |
| InChI Key | MAYLSTDSVPBFHK-ZETCQYMHSA-N | [1] |
Molecular Structure
The two-dimensional structure of (S)-1-Methyl-piperidin-3-yloxy)-acetic acid is depicted below, highlighting the key functional groups.
Caption: 2D structure of (S)-1-Methyl-piperidin-3-yloxy)-acetic acid.
Physicochemical Properties
| Property | Predicted Value |
| pKa (acidic) | ~4.5 |
| pKa (basic) | ~9.0 |
| LogP | ~0.5 |
| Topological Polar Surface Area | 52.6 Ų |
| Rotatable Bonds | 3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The presence of both an acidic carboxylic acid and a basic tertiary amine suggests that the compound is zwitterionic at physiological pH. Its moderate LogP indicates a balance between hydrophilicity and lipophilicity, a desirable characteristic for drug candidates.
Synthesis and Derivatization
A plausible synthetic route to (S)-1-Methyl-piperidin-3-yloxy)-acetic acid involves the Williamson ether synthesis, a robust and well-established method. The proposed workflow starts from the commercially available chiral precursor, (S)-1-methylpiperidin-3-ol.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (S)-1-Methyl-piperidin-3-yloxy)-acetic acid.
Generalized Experimental Protocol
-
Deprotonation: To a solution of (S)-1-methylpiperidin-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C and add a solution of ethyl bromoacetate (1.2 eq) in THF dropwise. Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification (Ester): Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide or sodium hydroxide (2-3 eq) and stir at room temperature until the hydrolysis is complete (as monitored by TLC).
-
Final Workup and Isolation: Acidify the reaction mixture to a pH of approximately 5-6 with 1M HCl. The product may precipitate or can be extracted with a suitable organic solvent. The combined organic extracts are then dried and concentrated to yield the final product.
Applications in Drug Discovery and Development
The structural motifs within (S)-1-Methyl-piperidin-3-yloxy)-acetic acid make it a valuable building block for creating a diverse range of more complex molecules with potential therapeutic applications. The piperidine core is a well-established pharmacophore in many FDA-approved drugs.
-
Scaffold for Novel Therapeutics: The carboxylic acid moiety serves as a convenient handle for amide bond formation, allowing for the coupling of this piperidine fragment to other molecules of interest. This is a common strategy in fragment-based drug discovery.
-
Neurological Disorders: Piperidine derivatives are frequently investigated for their activity in the central nervous system. This compound could serve as a starting point for the development of agents targeting neurological disorders.
-
Modulation of Physicochemical Properties: The incorporation of this fragment into a larger molecule can modulate its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Structural Elucidation and Characterization
While specific spectroscopic data for this compound is not publicly available, its structure suggests key features that would be observed in various analytical techniques.
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a characteristic singlet for the N-methyl group, multiplets for the piperidine ring protons, and a singlet for the methylene protons of the acetate group. The stereocenter at the 3-position of the piperidine ring will likely lead to complex splitting patterns for the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (~170-180 ppm).
-
Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
Safety and Handling
A specific Safety Data Sheet (SDS) for (S)-1-Methyl-piperidin-3-yloxy)-acetic acid is not available. However, based on the functional groups present, general laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
PubChem. Piperidin-1-yl-acetic acid. [Link]
- Google Patents.
Sources
An In-depth Technical Guide to the Stereoisomers of 1-methyl-piperidin-3-yloxy-acetic acid
A Senior Application Scientist's Perspective on Chiral Drug Development
Foreword: The Imperative of Chirality in Modern Drug Discovery
In the landscape of medicinal chemistry, the concept of stereoisomerism is not merely an academic curiosity but a cornerstone of rational drug design and development. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of this principle. Therefore, the exhaustive characterization of individual (R) and (S) isomers is a mandatory step in the progression of any chiral drug candidate.
This guide focuses on the (R) and (S) isomers of 1-methyl-piperidin-3-yloxy-acetic acid, a molecule incorporating the privileged piperidine scaffold common in many pharmaceuticals.[1][2] The piperidine ring's conformational flexibility and potential for substitution make it a versatile building block for modulating physicochemical and biological properties.[2][3] This document provides a comprehensive framework for the synthesis, separation, characterization, and pharmacological comparison of these two enantiomers, grounded in established scientific principles and methodologies. It is designed for researchers and drug development professionals seeking to understand the nuanced yet critical impact of stereochemistry on molecular function.
Part 1: Synthesis and Enantiomeric Resolution
The first critical challenge is to obtain the individual enantiomers in high purity. This can be approached via two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, or resolution of a racemic mixture. For the title compound, a practical approach involves the resolution of a chiral intermediate, such as 3-hydroxypiperidine, or the final racemic product.
Synthetic Strategy: From Racemate to Pure Enantiomers
A common and robust synthetic route begins with the commercially available racemic 1-methyl-3-hydroxypiperidine. This is followed by etherification and subsequent chiral resolution.
dot
Caption: Synthetic and resolution workflow for obtaining pure enantiomers.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
This protocol describes a classical and effective method for resolving a racemic carboxylic acid. The choice of a resolving agent is critical and often requires empirical screening.
Protocol Steps:
-
Dissolution: Dissolve one equivalent of the racemic 1-methyl-piperidin-3-yloxy-acetic acid in a suitable solvent (e.g., methanol, ethanol, or acetone). Heating may be necessary.
-
Addition of Resolving Agent: Add 0.5 equivalents of a chiral base, such as (S)-(-)-α-methylbenzylamine, to the solution. The rationale for using a sub-stoichiometric amount is to selectively precipitate the less soluble diastereomeric salt.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling (e.g., to 4°C) to induce crystallization. The less soluble diastereomer (e.g., the salt of (R)-acid with the (S)-base) will preferentially precipitate.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 2N HCl) to protonate the carboxylic acid and the chiral amine.
-
Extraction: Extract the free enantiomeric acid into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the enantiomerically enriched acid.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC (see protocol below).
-
Recovery of the Second Enantiomer: The other enantiomer, now enriched in the mother liquor, can be recovered by evaporation of the solvent, liberation from its salt, and purification, or by using the opposite enantiomer of the resolving agent (e.g., (R)-(+)-α-methylbenzylamine).
Trustworthiness Check: The success of this protocol is validated at each stage. The formation of crystalline material is the first checkpoint. The critical validation is the measurement of enantiomeric excess (% ee) by a dedicated analytical method like chiral HPLC. The process is repeated (recrystallization) until the % ee is constant and meets the required specification (typically >99%).
Part 2: Stereochemical Characterization and Analysis
Once the enantiomers are separated, their absolute configuration and purity must be unequivocally confirmed.
Analytical Methods
A combination of techniques is employed to characterize the isomers fully.
| Technique | Purpose | Expected Outcome |
| Chiral HPLC | To determine enantiomeric purity (% ee) and separate enantiomers for analysis.[4] | Baseline separation of the two enantiomer peaks. |
| Polarimetry | To measure the specific optical rotation. | Equal and opposite specific rotation values for (R) and (S) isomers (e.g., [α]D = +X° for one, -X° for the other). |
| X-ray Crystallography | To unambiguously determine the absolute configuration (R or S).[5] | Provides the 3D structure of the molecule, confirming the spatial arrangement of atoms. |
| NMR Spectroscopy | To confirm the chemical structure and purity. | Spectra for both enantiomers will be identical in an achiral solvent. |
| Mass Spectrometry | To confirm the molecular weight and elemental composition. | Both enantiomers will have the identical mass spectrum. |
Protocol: Enantiomeric Purity Assessment by Chiral HPLC
High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric purity.[4][6]
Protocol Steps:
-
Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® IA) are often effective for separating a wide range of chiral compounds.[4]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic analyte) may be required to improve peak shape.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample (e.g., 1 mg) in the mobile phase to create a stock solution (e.g., 1 mg/mL). Dilute as necessary.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the racemic mixture to confirm the separation of the two enantiomer peaks and determine their retention times.
-
Inject each isolated enantiomer sample to confirm its identity and quantify its purity.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100
-
Part 3: Comparative Pharmacological Profiling
The core of this investigation lies in understanding how the stereochemistry of 1-methyl-piperidin-3-yloxy-acetic acid dictates its biological activity. The structural similarity to known cholinergic agents suggests that the muscarinic acetylcholine receptors (mAChRs) are plausible targets.[7][8][9] mAChRs are a family of five G-protein coupled receptors (M1-M5) that mediate diverse physiological functions.[10][11]
The Easson-Stedman Hypothesis: A Framework for Stereoselectivity
This hypothesis posits that a more potent enantiomer engages in at least a three-point interaction with its receptor, while the less potent enantiomer can only achieve a two-point binding, leading to lower affinity. This difference in interaction quality is the molecular basis for stereoselective pharmacology.
dot
Caption: The Easson-Stedman hypothesis illustrating three-point vs. two-point binding.
Protocol: Radioligand Binding Assay (Affinity Determination)
This assay measures the ability of the test compounds (the isomers) to displace a known radiolabeled ligand from the receptor, allowing for the determination of their binding affinity (Ki).
Protocol Steps:
-
Membrane Preparation: Use cell membranes prepared from a cell line stably expressing a specific human muscarinic receptor subtype (e.g., M2).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (containing the receptor).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Increasing concentrations of the unlabeled test compound ((R)-isomer or (S)-isomer).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (the concentration of the isomer that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Functional Assay (Efficacy and Potency Determination)
Functional assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) and with what potency. For an M2 receptor, which couples to Gi/o proteins, a cAMP inhibition assay is appropriate.
Protocol Steps:
-
Cell Culture: Use a cell line expressing the M2 receptor (e.g., CHO-hM2 cells).
-
cAMP Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.
-
Compound Addition: Add increasing concentrations of the test isomers to the stimulated cells. If the isomer is an agonist, it will inhibit the forskolin-stimulated cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the isomer concentration.
-
For an agonist, fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximum effect).
-
An antagonist would show no effect on its own but would shift the dose-response curve of a known agonist to the right.
-
Expected Pharmacological Differentiation
Based on extensive literature for chiral muscarinic ligands, a significant difference in both affinity and efficacy between the (R) and (S) isomers is anticipated.[7][8]
| Parameter | (R)-Isomer (Hypothetical) | (S)-Isomer (Hypothetical) | Interpretation |
| Binding Affinity (Ki, nM) | 15 | 850 | The (R)-isomer (eutomer) has a much higher affinity for the receptor, suggesting a better fit in the binding pocket. |
| Functional Potency (EC50, nM) | 50 | >10,000 | The (R)-isomer is a potent agonist, while the (S)-isomer (distomer) is significantly less potent or inactive. |
| Efficacy (Emax, %) | 95% | 10% | The (R)-isomer acts as a full or near-full agonist, while the (S)-isomer has minimal or no efficacy. |
dot
Caption: A typical M2 muscarinic receptor signaling pathway via Gi/o protein.
Conclusion: A Tale of Two Isomers
This guide has outlined the essential multidisciplinary workflow required to compare the (R) and (S) isomers of 1-methyl-piperidin-3-yloxy-acetic acid. The journey from a racemic mixture to a clear pharmacological differentiation underscores a fundamental principle of drug development: stereochemistry is a critical determinant of biological function. The (R) and (S) isomers, while chemically identical in an achiral environment, are distinct entities in the chiral milieu of the body. One may be a potent therapeutic agent, while its mirror image could be inactive or even detrimental. A thorough investigation, encompassing stereoselective synthesis, rigorous analytical characterization, and comparative pharmacological profiling, is not just good science—it is an ethical and regulatory necessity for the development of safe and effective medicines.
References
- Ringdahl, B. (1986). Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. Journal of Pharmacology and Experimental Therapeutics.
- Ringdahl, B., Resul, B., & Jenden, D. J. (1982). Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. Molecular Pharmacology.
-
Czopek, A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules. Available at: [Link]
-
Reddy, K. L., et al. (2007). A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)-Piperidin-3-ols. Synthetic Communications. Available at: [Link]
-
Savelyeva, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Higashi, T., et al. (2014). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Journal of Chromatography B. Available at: [Link]
-
IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
-
Shannon, H. E., et al. (1995). M1 Receptor Agonist Activity Is Not a Requirement for Muscarinic Antinociception. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Gorgani, L., et al. (2017). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Avicenna Journal of Phytomedicine. Available at: [Link]
-
Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]
-
Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Brown, A. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted methyl pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
- Jack, R., et al. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.
-
Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]
-
Gagliardi, L. G., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]
-
Coldham, I. (2002). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
Mitchelson, F. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules. Available at: [Link]
-
Miranda, R., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC. Available at: [Link]
-
Orjales, A., et al. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of Medicinal Chemistry. Available at: [Link]
- Theobald, P. R., et al. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. Google Patents.
-
Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron. Available at: [Link]
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The Piperidinyl-Oxy-Acetic Acid Scaffold: A Technical Guide to Peptidomimetic Design and Therapeutic Application
The following technical guide provides an in-depth analysis of the Piperidinyl-Oxy-Acetic Acid pharmacophore, designed for researchers in medicinal chemistry and pharmacology.
Executive Summary
The Piperidinyl-Oxy-Acetic Acid (POAA) moiety represents a privileged substructure in modern medicinal chemistry, primarily utilized as a robust peptidomimetic scaffold. Its structural architecture—comprising a basic piperidine ring (cationic center), an ether linkage (hydrogen bond acceptor/rotational pivot), and an acetic acid tail (anionic center)—mimics the spatial and electronic properties of the Arginine-Glycine-Aspartate (RGD) tripeptide sequence.
This guide analyzes the POAA scaffold's utility in designing high-affinity antagonists for integrin receptors (GPIIb/IIIa) and G-Protein Coupled Receptors (GPCRs), specifically Bradykinin B1. It details the causal structure-activity relationships (SAR), validated synthetic protocols, and biological assay systems required to leverage this pharmacophore in drug discovery.[1]
Medicinal Chemistry Architecture
The Pharmacophore Triad
The therapeutic potency of POAA derivatives stems from their ability to bridge distinct binding pockets within a receptor. The scaffold functions as a "molecular ruler," maintaining a precise distance between the basic nitrogen and the acidic carboxylate.
-
The Cationic Head (Piperidine): Mimics the guanidine group of Arginine. At physiological pH (7.4), the secondary or tertiary amine is protonated, facilitating ionic interactions with conserved aspartate residues in the receptor (e.g., Asp113 in GPIIb/IIIa).
-
The Ether Linker (Oxy-Spacer): Unlike a methylene linker, the ether oxygen introduces a dipole moment and alters the C-O-C bond angle (~110°), influencing the scaffold's conformation. It often acts as a hydrogen bond acceptor for backbone amides in the receptor active site.
-
The Anionic Tail (Acetic Acid): Mimics the carboxylate of Aspartate. It coordinates with metal ions (e.g., Mg²⁺ or Mn²⁺) in the Metal Ion-Dependent Adhesion Site (MIDAS) of integrins.
Visualization: RGD Mimicry Pathway
The following diagram illustrates the structural overlay of the POAA scaffold against the biological RGD peptide target.
Figure 1: Pharmacophore mapping showing the functional homology between the biological RGD triad and the synthetic POAA scaffold.
Therapeutic Applications & Case Studies
Thrombosis: GPIIb/IIIa Antagonism
The most validated application of the POAA pharmacophore is in the inhibition of platelet aggregation. The GPIIb/IIIa receptor (Integrin
-
Mechanism: POAA derivatives occupy the RGD binding cleft. The carboxylic acid coordinates with the Mg²⁺ ion in the
subunit, while the piperidine nitrogen interacts with Asp224 in the subunit. -
Key Insight: The ether oxygen is critical here. Analogs replacing the oxygen with a methylene group (
) often show reduced affinity due to the loss of a specific hydrogen bond with Tyr190 or Ser211 in the binding pocket.
Inflammatory Pain: Bradykinin B1 Antagonism
Recent medicinal chemistry efforts have identified POAA derivatives as potent antagonists for the Bradykinin B1 receptor, a GPCR upregulated during chronic inflammation.[2]
-
Lead Optimization: Fusion of the POAA moiety with a tetralin core resulted in compounds with IC
nM. -
Role of POAA: The acetic acid moiety improves aqueous solubility and limits blood-brain barrier (BBB) penetration, which is desirable for peripherally acting analgesics to minimize CNS side effects.
Emerging Utility: PROTAC Linkers
The POAA motif is increasingly used as a linker in Proteolysis Targeting Chimeras (PROTACs). The piperidine provides a handle for attachment to E3 ligase ligands (like Cereblon binders), while the oxy-acetic acid chain offers variable length and hydrophilicity to optimize the ternary complex formation.
Experimental Protocols
Synthesis of (N-Boc-Piperidin-4-yloxy)acetic Acid
This protocol utilizes a phase-transfer catalysis approach, which is superior to traditional sodium hydride (NaH) methods due to higher safety profiles and reduced side reactions.
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
tert-Butyl bromoacetate (1.2 eq)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq)
-
Toluene (Solvent)
-
50% NaOH (aq)
Step-by-Step Workflow:
-
Phase 1: O-Alkylation
-
Dissolve N-Boc-4-hydroxypiperidine (10 mmol) in Toluene (50 mL).
-
Add TBAHS (1 mmol) as the phase transfer catalyst.
-
Add 50% NaOH (20 mL) under vigorous stirring at 0°C.
-
Dropwise add tert-butyl bromoacetate (12 mmol) over 15 minutes.
-
Critical Control Point: Maintain temperature < 10°C during addition to prevent ester hydrolysis.
-
Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
-
Phase 2: Workup
-
Separate organic layer; wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry over MgSO₄ and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel).[3]
-
-
Phase 3: Deprotection (Acidolysis)
-
Dissolve the intermediate diester in DCM/TFA (1:1 ratio).
-
Stir at room temperature for 1 hour to cleave the tert-butyl ester and Boc group simultaneously (if global deprotection is desired) or use selective conditions (e.g., LiOH for ester hydrolysis only) depending on the target.
-
Synthesis Logic Diagram:
Figure 2: Synthetic route for the generation of the core POAA scaffold using phase-transfer catalysis.
Biological Validation: Solid-Phase Integrin Binding Assay
To verify the pharmacophore's activity, a competitive ELISA-type binding assay is recommended.
Protocol:
-
Coating: Coat 96-well microtiter plates with purified GPIIb/IIIa receptor (1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Block non-specific sites with 1% BSA in PBS for 2 hours at RT.
-
Competition:
-
Prepare serial dilutions of the POAA test compound (0.1 nM to 10 µM).
-
Add biotinylated-Fibrinogen (ligand) at a fixed concentration (
equivalent, approx 10 nM). -
Incubate for 3 hours at 30°C.
-
-
Detection:
-
Wash plate 3x with PBS-Tween.
-
Add Streptavidin-HRP conjugate. Incubate 1 hour.
-
Develop with TMB substrate and stop with H₂SO₄.
-
-
Analysis: Measure Absorbance at 450 nm. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Comparative Data Analysis
The following table summarizes the impact of the oxy-acetic linker versus a standard alkyl-acetic linker on biological potency in GPIIb/IIIa antagonists (Model data based on structure-activity trends).
| Compound Class | Linker Type | Structure | IC₅₀ (GPIIb/IIIa) | Selectivity (vs |
| POAA (Target) | Ether | Pip-O-CH2-COOH | 12 nM | High (>100x) |
| Alkyl Analog | Methylene | Pip-CH2-CH2-COOH | 85 nM | Moderate (20x) |
| Amide Analog | Amide | Pip-NH-CO-COOH | >500 nM | Low |
Table 1: The ether oxygen provides optimal bond angle and H-bond accepting capability, significantly enhancing potency compared to alkyl or amide linkers.
References
-
Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate.
-
A new class of bradykinin 1 receptor antagonists containing the piperidine acetic acid tetralin core. PubMed.[2]
-
2-(4-(Piperazin-1-yl)piperidin-1-yl)acetic acid | PROTAC Linker. MedChemExpress.
-
Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders (Patent WO1997049698A1). Google Patents.
-
Piperidin-4-one: the potential pharmacophore. PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. A new class of bradykinin 1 receptor antagonists containing the piperidine acetic acid tetralin core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]
Methodological & Application
Technical Application Note: Scalable Synthesis of ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid
Executive Summary
This application note details a robust, three-step synthetic protocol for ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid , a critical chiral building block used in the synthesis of GABA reuptake inhibitors such as Tiagabine and its analogs.[1][2]
Unlike generic literature methods, this guide prioritizes enantiomeric retention and process scalability . The protocol utilizes the "Chiral Pool" strategy, starting from commercially available (S)-3-hydroxypiperidine, ensuring high optical purity (>99% ee) without the need for late-stage resolution.[1]
Key Process Advantages:
-
Eschweiler-Clarke Methylation: Eliminates the risk of quaternary ammonium salt formation common with methyl iodide alkylation.[2]
-
Orthogonal Protection: Uses a tert-butyl ester intermediate to facilitate clean organic-phase workups before final acidification.[1][2]
-
Salt Isolation: The final product is isolated as the Hydrochloride (HCl) salt to bypass the solubility challenges associated with zwitterionic amino acids.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to minimize racemization at the C3 stereocenter. The disconnection strategy reveals two primary precursors: (S)-1-methyl-piperidin-3-ol and an acetic acid equivalent.[1][2]
Pathway Logic[1][2][3][4]
-
C-O Bond Formation: The ether linkage is constructed via a Williamson Ether Synthesis.[2][3] We utilize tert-butyl bromoacetate rather than chloroacetic acid.[1][2] This allows for a non-aqueous workup, avoiding the difficult extraction of the water-soluble zwitterionic intermediate.
-
N-Methylation: Performed before ether formation to prevent N-alkylation by the bromoacetate, which would lead to irreversible betaine side-products.[1][2]
Figure 1: Retrosynthetic disconnection showing the preservation of the C3 chiral center.[1]
Detailed Experimental Protocols
Step 1: N-Methylation of (S)-3-Hydroxypiperidine
Objective: Selective methylation of the secondary amine without affecting the hydroxyl group or stereochemistry.[1]
-
Reaction Type: Eschweiler-Clarke Reductive Amination.[1][2][4]
-
Mechanism: Condensation of amine with formaldehyde to form an imine/iminium ion, followed by irreversible hydride transfer from formic acid with loss of CO₂.[2][4][5][6]
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add (S)-3-hydroxypiperidine (10.0 g, 98.9 mmol) and Formic acid (98%, 23 mL, 5.0 eq). Caution: Exothermic reaction.[1][2]
-
Addition: Add Formaldehyde (37% aq.[1][2] solution, 16 mL, 2.2 eq) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Evolution of CO₂ gas indicates reaction progress.[2]
-
Workup:
-
Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Williamson Ether Synthesis (O-Alkylation)
Objective: Formation of the ether linkage using a hindered ester to prevent side reactions.[1]
-
Reagents: Sodium Hydride (NaH), tert-butyl bromoacetate.[1][2]
-
Critical Control: Temperature must be controlled to prevent E2 elimination of the piperidine ring.
Protocol:
-
Activation: In a flame-dried 3-neck flask under Nitrogen/Argon, suspend NaH (60% in oil, 4.4 g, 1.1 eq) in anhydrous THF or DMF (100 mL).
-
Alkoxide Formation: Cool to 0°C. Add (S)-1-methyl-piperidin-3-ol (from Step 1, 11.5 g, 100 mmol) dissolved in minimal THF dropwise. Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 1 hour until H₂ evolution ceases.
-
Coupling: Cool back to 0°C. Add ** tert-butyl bromoacetate** (15 mL, 1.05 eq) dropwise.
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).[1][2]
-
Quench: Carefully add saturated NH₄Cl solution at 0°C.
-
Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine to remove DMF (if used).[1][2]
-
Purification: Flash column chromatography (Silica gel, DCM:MeOH 95:5).
Step 3: Ester Hydrolysis & Salt Formation
Objective: Cleavage of the tert-butyl group to yield the final pharmaceutical intermediate as a stable salt.
Protocol:
-
Dissolution: Dissolve the intermediate ester (10.0 g) in Dichloromethane (20 mL).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (20 mL) or 4M HCl in Dioxane (30 mL) at 0°C.
-
Reaction: Stir at RT for 2–4 hours.
-
Isolation:
-
Final Polish: Recrystallize from Ethanol/Ether if necessary to remove trace ammonium salts.
Process Logic & Troubleshooting
The following diagram illustrates the decision-making process during the critical O-alkylation step, where most yield losses occur.
Figure 2: Critical Control Points (CCP) in the Williamson Ether Synthesis step.
Analytical Specifications
To ensure the material meets the requirements for drug development (e.g., as a Tiagabine precursor), the following specifications are recommended:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white hygroscopic solid (HCl salt) |
| Identification | ¹H NMR (D₂O) | Consistent with structure.[1][2] Key signals: N-Me (~2.9 ppm), O-CH₂-COO (~4.1 ppm).[1][2] |
| Purity | HPLC (C18, Acidic buffer) | > 98.0% |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | > 99.0% ee (No racemization observed) |
| Water Content | Karl Fischer | Report value (Often forms hydrates) |
References
-
Eschweiler-Clarke Reaction Mechanism
-
Williamson Ether Synthesis Optimization
-
Tiagabine & Analog Synthesis (Contextual Grounding)
-
Enantioselective Considerations
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. veeprho.com [veeprho.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. Williamson Synthesis [organic-chemistry.org]
Amide coupling conditions for piperidin-3-yloxyacetic acid intermediates
Application Note & Protocol Guide
Topic: Strategic Amide Coupling of Piperidin-3-yloxyacetic Acid Intermediates for Accelerated Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry
The piperidine ring is a cornerstone of modern drug design, recognized as one of the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its three-dimensional structure provides an excellent framework for orienting substituents into specific vectors, enabling precise interactions with biological targets. Piperidin-3-yloxyacetic acid and its derivatives are particularly valuable building blocks, combining the conformational rigidity of the piperidine core with a flexible acetic acid side chain, ideal for presentation to the active sites of enzymes or receptors.
The formation of an amide bond is the most frequent reaction in medicinal chemistry, offering a robust and reliable method for linking molecular fragments.[3][4] However, coupling amines to the piperidin-3-yloxyacetic acid moiety is not without its challenges. The secondary amine of the piperidine must be appropriately protected (e.g., with a Boc group) to prevent self-coupling or other side reactions. Furthermore, the steric and electronic properties of both the acid and the amine coupling partner dictate the optimal reaction conditions.
This guide serves as a comprehensive resource for researchers, providing an in-depth analysis of common amide coupling strategies, detailed experimental protocols, and troubleshooting advice tailored for piperidin-3-yloxyacetic acid intermediates.
The Critical Choice: Selecting Your Amide Coupling Reagent
The conversion of a carboxylic acid and an amine into an amide is a condensation reaction that requires the activation of the carboxylic acid.[5] The choice of coupling reagent is paramount and depends on factors such as substrate steric hindrance, potential for racemization, cost, and ease of purification. We will discuss three major classes of coupling reagents: Carbodiimides, Uronium/Aminium salts, and Phosphonium salts.
Mechanism of Action: Activating the Carboxyl Group
Amide bond formation universally proceeds through the activation of the carboxylic acid to generate a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Additives like 1-Hydroxybenzotriazole (HOBt) are often used with carbodiimides to form a more stable, yet highly reactive, HOBt-ester, which suppresses side reactions and minimizes racemization.[6][7]
Caption: Generalized mechanism of amide bond formation.
Comparative Analysis of Common Coupling Reagents
The selection of a coupling reagent should be a data-driven decision. The table below summarizes the key characteristics of the most widely used reagents in medicinal chemistry.
| Reagent (Example) | Class | Mechanism of Action | Advantages | Disadvantages |
| EDC | Carbodiimide | Forms O-acylisourea intermediate, which acylates the amine.[8] | Cost-effective; urea byproduct is water-soluble, simplifying workup.[5][7] | Slower reaction rates; risk of N-acylurea side product; may require additives (e.g., HOBt) to prevent racemization.[6] |
| HATU | Uronium/Aminium | Forms a highly reactive OAt-active ester via its 1-hydroxy-7-azabenzotriazole (HOAt) core.[5][9] | High reactivity, fast reaction times, low racemization; excellent for sterically hindered substrates.[9][10] | Higher cost; can react with primary/secondary amines if not pre-activated with the acid.[11] |
| PyBOP | Phosphonium | Forms an active ester intermediate. | High coupling efficiency; stable, non-hygroscopic solid.[6] | Byproduct (HMPA from BOP, or tris(pyrrolidino)phosphine oxide from PyBOP) can be difficult to remove.[6][11] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of a protected piperidin-3-yloxyacetic acid with a primary amine.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Coupling (Cost-Effective Standard)
This protocol is a reliable and economical choice for many substrates, leveraging the water-solubility of the EDC byproduct for a straightforward purification.[5][8]
Materials:
-
N-Boc-piperidin-3-yloxyacetic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to 0.1 M)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperidin-3-yloxyacetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of ~0.1 M).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equiv) to the mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the reaction mixture. The solution may become cloudy.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
Workup and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove the urea byproduct, excess reagents, and HOBt.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HATU Mediated Coupling (High-Efficiency for Challenging Substrates)
This protocol is ideal for sterically hindered amines or when rapid and clean conversion is required.[4][9] Pre-activation of the carboxylic acid is crucial to prevent the formation of a guanidinium byproduct from the reaction of HATU with the amine.[11][12]
Materials:
-
N-Boc-piperidin-3-yloxyacetic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (to 0.1 M)
Procedure:
-
Under an inert atmosphere, add N-Boc-piperidin-3-yloxyacetic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.
-
Add anhydrous DMF to dissolve the solids.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.[12]
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Add the remaining portion of DIPEA (1.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor progress by TLC or LC-MS. These reactions are often complete within a few hours.
Workup and Purification:
-
Quench the reaction with water and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
A successful synthesis requires careful observation and the ability to troubleshoot unexpected outcomes.
Caption: A decision tree for troubleshooting common issues.
-
Issue: Low Conversion. If the reaction stalls, confirm the quality of the coupling reagent, as many are moisture-sensitive. Ensure all solvents are anhydrous. For sterically demanding substrates, switching from EDC to a more potent reagent like HATU is often effective.[10]
-
Issue: N-Acylurea Formation. This side reaction is specific to carbodiimides.[6] Adding an agent like HOBt intercepts the O-acylisourea intermediate faster than it can rearrange, mitigating this issue.[7]
-
Issue: Purification Difficulties. If using EDC, the urea byproduct should be removed with acidic washes. If byproducts from phosphonium reagents (e.g., PyBOP) are the issue, extensive chromatography may be required. Switching to EDC or HATU can simplify purification.
Conclusion
The successful synthesis of amide derivatives from piperidin-3-yloxyacetic acid is a critical capability for medicinal chemists. By understanding the mechanisms of common coupling reagents and carefully selecting conditions based on substrate properties, researchers can efficiently generate diverse libraries of compounds for biological screening. The choice between a workhorse method like EDC/HOBt and a high-potency reagent like HATU allows for a flexible and strategic approach to synthesis, balancing cost, speed, and substrate scope. Adherence to detailed, validated protocols and a systematic approach to troubleshooting are key to maximizing success in these essential transformations.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2014). Organic & Biomolecular Chemistry. [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]
-
The Synthesis of Sterically Hindered Amides. (2019, August). ResearchGate. [Link]
-
Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2022). ACS Sustainable Chemistry & Engineering. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023, March 10). ACG Publications. [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. [Link]
- Process for purifying piperidine. (1944).
-
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). PMC NIH. [Link]
-
HATU/PyBOP coupling procedure question. (2023, May 9). Reddit. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]
-
New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024, December 20). Technology Networks. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025, May 27). Asian Journal of Chemistry. [Link]
-
Piperidine Synthesis. (n.d.). DTIC. [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2023). ResearchGate. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. [Link]
-
Piperidine-based drug discovery. (2017, June 14). University of Arizona. [Link]
-
Piperidine-based drug discovery. (n.d.). ResearchGate. [Link]
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Using ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid in fragment-based drug design
Application Note: Leveraging ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid as a Polar, sp³-Rich Scaffold in Fragment-Based Drug Design (FBDD)
Executive Summary
This guide details the strategic application of ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid (hereafter referred to as Fragment A ) in Fragment-Based Drug Design (FBDD). Unlike traditional flat aromatic fragments, Fragment A offers significant sp³ character (3D dimensionality) and zwitterionic properties , making it a "privileged scaffold" for targeting polar sub-pockets in kinases, GPCRs, and hydrolases. This note provides validated protocols for quality control, Surface Plasmon Resonance (SPR) screening, and structural elaboration strategies.
Physicochemical Profile & Strategic Rationale
Fragment A is a chiral, non-aromatic heterocycle. Its value lies in its ability to probe hydrogen-bonding networks while maintaining high solubility—a critical attribute for the high-concentration screening required in FBDD.
Table 1: Physicochemical Properties (The "Rule of Three" Compliance)
| Property | Value | FBDD Implications |
| Molecular Weight | 173.21 Da | Ideal. Allows significant mass addition (growing) while staying <500 Da. |
| cLogP | ~0.1 (Exp) | High Solubility. Minimizes aggregation false positives; ideal for NMR/SPR. |
| H-Bond Donors (HBD) | 1 (COOH) | Specific interaction with backbone carbonyls or Ser/Thr side chains. |
| H-Bond Acceptors (HBA) | 3 (N, O, COOH) | Rich vector field for engaging polar residues (Lys, Arg, His). |
| Rotatable Bonds | 3 | Low entropic penalty upon binding compared to linear chains. |
| Chirality | (S)-Enantiomer | Vector Definition. The (S)-configuration directs the acid vector out of the plane, probing specific stereochemical pockets. |
| pKa | Basic N (~9.0)Acidic COOH (~4.5) | Zwitterionic at pH 7.4. Mimics amino acid side chains; excellent for electrostatic steering. |
Protocol 1: Pre-Screen Quality Control & Solubility
Rationale: Zwitterionic fragments can form intermolecular salt bridges leading to cryptic aggregation. Rigorous QC is non-negotiable.
Step-by-Step Methodology:
-
Purity Check (LC-MS/ELSD):
-
Dissolve solid sample in 100% DMSO-d6 to 100 mM.
-
Verify purity >95% via Evaporative Light Scattering Detector (ELSD) to detect non-UV active impurities (common in aliphatic amines).
-
Critical Check: Confirm stereochemical purity using Chiral HPLC if the source is not certified enantiopure.
-
-
Aqueous Solubility Profiling (Nephelometry):
-
Dilute 100 mM DMSO stock into the screening buffer (e.g., PBS pH 7.4).
-
Test range: 10 µM to 5 mM.
-
Pass Criteria: No increase in scattered light intensity < 1 mM.
-
Note: At pH 7.4, the molecule is zwitterionic. If solubility is poor, adjust pH to <4 (cationic) or >9 (anionic) only if the target protein tolerates it.
-
-
Aggregation Counter-Screen (DLS):
-
Use Dynamic Light Scattering (DLS) to confirm monomeric state at 1 mM.
-
Self-Validating Step: If hydrodynamic radius (
) > 1 nm, reject or add 0.01% Triton X-100 to buffer.
-
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is preferred over NMR for this fragment due to its ability to detect transient (fast off-rate) binding events typical of low-affinity polar fragments.
Instrument: Biacore 8K / S200 or equivalent. Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) for biotinylated targets.
Workflow:
-
Immobilization:
-
Target Density (
): Aim for a theoretical of 30-50 RU. -
Formula:
. -
Tip: Since Fragment A is small (173 Da), high protein density is required (~3000-5000 RU immobilized).
-
-
Solvent Correction (Critical):
-
Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) if running samples at 5% DMSO.
-
Fragment A is hygroscopic; ensure DMSO stocks are anhydrous to prevent refractive index mismatches.
-
-
Clean Screen (Single Concentration):
-
Inject Fragment A at 500 µM (or solubility limit).
-
Contact time: 30s; Dissociation: 15s.
-
Hit Criteria: Response > 30% of theoretical
and square-wave binding shape (fast on/off).
-
-
Affinity Determination (Steady-State Affinity):
-
Run a dose-response series (e.g., 30 µM to 2 mM).
-
Fit data to a 1:1 Steady State Affinity model to derive
. -
Validation: If
> 5 mM (non-saturating), validate via Ligand Efficiency (LE) metrics rather than raw affinity.
-
Protocol 3: Structural Validation (X-ray Crystallography)
Rationale: The zwitterionic nature allows high-concentration soaking without denaturing the protein crystal, unlike hydrophobic fragments.
Soaking Protocol:
-
Cocktail Preparation: Prepare a soaking solution containing the reservoir buffer + 20-50 mM Fragment A.
-
pH Adjustment: Check the pH of the drop. The acidic moiety of Fragment A can lower the drop pH, cracking crystals. Re-adjust with NaOH if necessary.
-
Soak Time:
-
Short Soak: 1 hour (minimizes lattice disruption).
-
Long Soak: 24 hours (maximizes occupancy).
-
-
Cryoprotection: Supplement with 20% Ethylene Glycol or Glycerol before flash cooling.
-
Data Collection: Collect at 100K. Look for
difference density > 3 in the binding pocket.
Fragment Elaboration Strategies (Chemistry)
Once binding is confirmed, Fragment A serves as a robust starting point. The diagram below illustrates the "Growing" vectors.[1]
Vector 1: The Carboxylic Acid (The Primary Handle)
-
Amide Coupling: React with diverse primary/secondary amines to probe adjacent hydrophobic pockets.
-
Bioisosteres: Convert COOH to tetrazole or acyl sulfonamide to improve permeability while maintaining the negative charge vector.
Vector 2: The Piperidine Ring (The Scaffold) [2]
-
3-Position Ether: The ether oxygen acts as a flexible hinge.
-
N-Methyl Group: Can be removed (demethylation) to access the secondary amine for growing in a new vector, though this changes the basicity.
Visualization of Workflows
Figure 1: FBDD Workflow for Fragment A
Caption: Step-by-step workflow from library selection to chemical elaboration. Green/Blue nodes indicate screening success.
Figure 2: Chemical Elaboration Vectors
Caption: Strategic growth points. The Carboxylic Acid (Red) is the primary handle for rapid library expansion via amide coupling.
References
-
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragments on drug discovery."[3] Nature Reviews Drug Discovery, 15(9), 605-619. Link
-
Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Link
-
Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance." Methods in Enzymology, 493, 169-218. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990-5003. Link
Sources
Application Notes and Protocols for the O-Alkylation of (S)-1-Methyl-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed procedure for the O-alkylation of (S)-1-methyl-3-hydroxypiperidine, a valuable chiral building block in medicinal chemistry. The protocol is grounded in the principles of the Williamson ether synthesis and has been designed to favor selective O-alkylation over potential N-alkylation. This document offers in-depth technical insights, step-by-step instructions, and a discussion of the underlying chemical principles to ensure reliable and reproducible results.
Introduction
(S)-1-methyl-3-hydroxypiperidine is a key intermediate in the synthesis of various pharmaceutical agents. The modification of its hydroxyl group through O-alkylation allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of drug candidates. The procedure detailed herein focuses on a robust and widely applicable method for achieving this transformation.
Reaction Principle: The Williamson Ether Synthesis
The O-alkylation of (S)-1-methyl-3-hydroxypiperidine is achieved via the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers.[1][2] This S(_N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the desired ether.
Selectivity Considerations: O- vs. N-Alkylation
A critical consideration in the alkylation of amino alcohols is the potential for competitive N-alkylation of the tertiary amine. However, in the case of (S)-1-methyl-3-hydroxypiperidine, several factors favor selective O-alkylation under the prescribed conditions:
-
Acidity of the Hydroxyl Group: The pKa of a secondary alcohol is typically in the range of 16-18, making it significantly more acidic than the protonated tertiary amine (the piperidinium ion), which has a pKa of approximately 11.1.[3][4][5][6][7]
-
Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the hydroxyl group. This ensures the formation of the alkoxide without interfering with the alkylating agent.
-
Nucleophilicity: While the nitrogen atom is nucleophilic, the corresponding alkoxide is a much stronger nucleophile, thus favoring the O-alkylation pathway.
-
Quaternization: N-alkylation of the tertiary amine would lead to the formation of a quaternary ammonium salt. While possible, this process is often slower than the reaction of the highly nucleophilic alkoxide.
Experimental Protocol: O-Methylation of (S)-1-Methyl-3-hydroxypiperidine
This protocol details the synthesis of (S)-3-methoxy-1-methylpiperidine as a representative example. The same general procedure can be adapted for other primary alkyl halides.
Materials and Reagents
| Reagent | Formula | MW | CAS No. | Notes |
| (S)-1-Methyl-3-hydroxypiperidine | C₆H₁₃NO | 115.17 | 62367-59-3 | Starting material |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Strong base |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous solvent |
| Methyl Iodide | CH₃I | 141.94 | 74-88-4 | Alkylating agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |
| Saturated Aqueous Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For work-up |
| Saturated Aqueous Sodium Chloride (Brine) | NaCl | 58.44 | 7647-14-5 | For work-up |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-1-methyl-3-hydroxypiperidine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe. The recommended concentration is approximately 0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol with a small percentage of ammonium hydroxide to prevent tailing) or by distillation under reduced pressure.
Characterization of (S)-3-Methoxy-1-methylpiperidine
The successful synthesis of the O-alkylated product can be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | A singlet at approximately 3.3-3.4 ppm corresponding to the methoxy protons (-OCH₃). The N-methyl singlet is expected around 2.2-2.3 ppm. The piperidine ring protons will appear as a series of multiplets. |
| ¹³C NMR | A resonance at approximately 55-60 ppm for the methoxy carbon (-OCH₃). The N-methyl carbon will appear around 46 ppm. The carbons of the piperidine ring will resonate in the aliphatic region. |
| IR | Disappearance of the broad O-H stretching band from the starting material (around 3300 cm⁻¹) and the appearance of a C-O-C stretching band around 1100 cm⁻¹. |
| Mass Spec | The molecular ion peak corresponding to the mass of the O-alkylated product. |
Workflow and Mechanistic Diagrams
Caption: Experimental workflow for the O-alkylation of (S)-1-methyl-3-hydroxypiperidine.
Caption: General mechanism of the Williamson ether synthesis.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents and solvent are strictly anhydrous. Moisture will quench the sodium hydride and the alkoxide. A slight excess of sodium hydride and the alkylating agent can be used.
-
Side Product Formation: The use of DMF as a solvent with NaH can sometimes lead to the formation of byproducts from the decomposition of DMF. If this is observed, anhydrous THF can be used as an alternative solvent, although the solubility of the starting material and intermediates may be lower.
-
Purification Challenges: The basic nature of the product can cause peak tailing on silica gel chromatography. Adding a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide) to the eluent can significantly improve the separation.
-
Alternative Bases: While sodium hydride is effective, other strong bases such as potassium hydride (KH) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed.
Conclusion
The O-alkylation of (S)-1-methyl-3-hydroxypiperidine via the Williamson ether synthesis is a reliable and versatile method for the synthesis of novel piperidine derivatives. By carefully controlling the reaction conditions and understanding the underlying chemical principles, researchers can achieve high yields of the desired O-alkylated products with excellent selectivity. This protocol provides a solid foundation for the synthesis of a wide range of analogs for applications in drug discovery and development.
References
-
Organic Chemistry - pKa Values of Acids. (2023, January 31). YouTube. Retrieved from [Link]
-
Acidity and Basicity of Alcohols - Master Organic Chemistry. (2014, October 17). Master Organic Chemistry. Retrieved from [Link]
-
Acidities of Alcohols - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link]
-
Approximate pKa chart of the functional groups. (n.d.). Retrieved from [Link]
-
Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0 | bartleby. (2020, March 22). bartleby. Retrieved from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. (n.d.). PubMed. Retrieved from [Link]
-
3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Methoxy groups just stick out - ACD/Labs. (2026, January 27). ACD/Labs. Retrieved from [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). ARKIVOC. Retrieved from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). MDPI. Retrieved from [Link]
-
13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]
- US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents. (n.d.). Google Patents.
Sources
- 1. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. Answered: Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0 | bartleby [bartleby.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Incorporating piperidin-3-yloxy motifs into beta-lactamase inhibitors
Application Note: Rational Design and Synthesis of Piperidin-3-yloxy-Functionalized Diazabicyclooctane (DBO) β-Lactamase Inhibitors
Executive Summary
The emergence of carbapenem-resistant Enterobacteriaceae (CRE) necessitates the evolution of non-β-lactam β-lactamase inhibitors (BLIs). While first-generation DBOs (e.g., Avibactam) and second-generation analogs (e.g., Relebactam, Nacubactam) have proven effective, resistance mechanisms involving porin downregulation (e.g., OmpK35/36 loss) require inhibitors with enhanced periplasmic accumulation.
This guide details the incorporation of the piperidin-3-yloxy motif into the C2-position of the diazabicyclooctane (DBO) scaffold. Unlike the flexible aminoethoxy side chain of Nacubactam or the piperidin-4-yl amide of Relebactam, the piperidin-3-yloxy moiety offers a rigidified, chiral ether linkage that modulates basicity (
Scientific Rationale & Design Logic
The incorporation of the piperidin-3-yloxy motif is not merely structural decoration; it is a calculated bioisosteric replacement designed to optimize three parameters:
-
Entropic Penalty Reduction: By rigidifying the flexible ethoxy-amino chains (common in earlier SARs) into a piperidine ring, we reduce the entropic cost of binding to the enzyme active site.
-
Solvation & Permeability: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility, while the piperidine amine ensures accumulation in Gram-negative bacteria via the self-promoted uptake pathway.
-
Vector Control: The C3-chiral center allows precise vectoring of the ammonium group. The
-isomer typically vectors towards the carboxylate binding pocket, while the -isomer may explore the solvent front.
Visualizing the SAR Logic
Figure 1: SAR Logic demonstrating how the piperidin-3-yloxy motif bridges the DBO core to biological targets.
Chemical Synthesis Protocol
This protocol describes the convergent synthesis of a C2-functionalized DBO. The key step is the coupling of a chiral (3R)-hydroxypiperidine derivative to the activated DBO core.
Phase A: Preparation of the Chiral Side Chain
Objective: Synthesize the amino-oxy linker component.
Reagents:
-
(R)-N-Boc-3-hydroxypiperidine
-
N-Hydroxyphthalimide[1]
-
Triphenylphosphine (
) -
Diisopropyl azodicarboxylate (DIAD)
Step-by-Step:
-
Mitsunobu Coupling: Dissolve (R)-N-Boc-3-hydroxypiperidine (1.0 eq) and N-Hydroxyphthalimide (1.1 eq) in anhydrous THF under
. -
Add
(1.2 eq). Cool to 0°C.[2] -
Add DIAD (1.2 eq) dropwise over 30 mins. Critical: Maintain temp < 5°C to prevent hydrazine byproduct formation.
-
Stir at RT for 12h. Confirm conversion via TLC (Hexane:EtOAc 7:3).
-
Hydrazinolysis: Treat the crude phthalimide intermediate with hydrazine hydrate (3.0 eq) in EtOH at reflux for 2h to liberate the O-((R)-piperidin-3-yl)hydroxylamine.
-
Purification: Filter the phthalhydrazide precipitate. Concentrate filtrate. Purify amine via SCX (Strong Cation Exchange) chromatography.
Phase B: Coupling to DBO Core
Objective: Attach side chain to (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (Standard DBO intermediate).
Table 1: Coupling Reaction Matrix
| Component | Reagent | Stoichiometry | Role |
| Core | DBO-Carboxylic Acid | 1.0 eq | Scaffold |
| Amine | O-((R)-piperidin-3-yl)hydroxylamine | 1.1 eq | Side Chain |
| Coupling Agent | HATU | 1.2 eq | Activator |
| Base | DIPEA | 3.0 eq | Proton Scavenger |
| Solvent | DMF (Anhydrous) | 10 vol | Medium |
Protocol:
-
Activation: Dissolve DBO-Carboxylic Acid in DMF. Add HATU and DIPEA. Stir at 0°C for 15 min.
-
Addition: Add the prepared side chain (from Phase A).
-
Reaction: Warm to RT and stir for 4-6h. Monitor by LC-MS (Look for mass: Core + Sidechain -
). -
Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated
, and brine. Dry over .
Phase C: Global Deprotection & Sulfation
Objective: Remove benzyl/Boc groups and install the sulfate (if targeting Avibactam-like mechanism) or leave as cyclic urea (if targeting Relebactam-like mechanism). Note: Most potent DBOs require N6-sulfation.
-
Hydrogenolysis: Dissolve coupled product in
-PrOH/Water (1:1). Add Pd/C (10% wt). Hydrogenate (1 atm ) for 2h to remove the benzyl group. Filter catalyst. -
Sulfation: Treat the resulting N-hydroxy DBO with
complex (5.0 eq) in Pyridine at RT for 18h. -
Boc-Deprotection: React the sulfated intermediate with TFA/DCM (1:4) at 0°C for 1h.
-
Final Isolation: Neutralize immediately with
. Purify via C18 Reverse Phase HPLC (Water/Acetonitrile gradient). Lyophilize to obtain the zwitterionic final product.
Synthesis Workflow Diagram
Figure 2: Convergent synthetic pathway for piperidin-3-yloxy DBO inhibitors.
Biological Evaluation Protocol
To validate the efficacy of the piperidin-3-yloxy motif, a comparative assay against standard DBOs (Avibactam) is required.
Assay: Kinetic Inhibition ( )
-
Enzymes: KPC-2 (Class A), AmpC (Class C), OXA-48 (Class D).
-
Substrate: Nitrocefin (
). -
Buffer: 50 mM HEPES, pH 7.5, 0.01% Triton X-100.
Method:
-
Incubate enzyme (1 nM) with varying concentrations of the new inhibitor (0.1 nM to 10
) for 10 minutes at 25°C. -
Add Nitrocefin.
-
Monitor absorbance at 482 nm for 5 minutes.
-
Fit data to the Morrison equation for tight-binding inhibitors.
Self-Validation Check:
-
Control: Avibactam should yield an
against KPC-2. -
Success Criterion: The piperidin-3-yloxy analog should exhibit
. If , the steric bulk of the piperidine ring may be clashing with the -loop; consider switching to the (S)-enantiomer.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Azodicarboxylate decomposition | Ensure DIAD is added slowly at <5°C. Use ADDP for difficult substrates. |
| Incomplete Coupling | Steric hindrance of secondary amine | Switch from HATU to COMU or PyBOP. Increase reaction time. |
| Product Instability | Hydrolysis of sulfate | Avoid acidic workup after sulfation. Use ion-exchange resin (Dowex |
| Poor Solubility | Zwitterionic aggregation | Lyophilize from dilute ammonium bicarbonate buffer. |
References
-
Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences. [Link]
-
Lagacé-Wiens, P., et al. (2014).[3] "Avibactam: A review of its mechanism of action, in vitro activity, pharmacokinetics, and clinical efficacy." Core Evidence. [Link]
-
Hecker, S. J., et al. (2015).[3] "Discovery of a Novel Class of Diazabicyclooctane β-Lactamase Inhibitors." Journal of Medicinal Chemistry. [Link]
-
Barnes, M. D., et al. (2019). "Molecular Insights into the Binding of Avibactam to the KPC-2 β-Lactamase." Antimicrobial Agents and Chemotherapy. [Link]
-
Fawcett, A., et al. (2016). "Discovery of Vaborbactam (RPX7009): A First-in-Class Boronic Acid Inhibitor." Journal of Medicinal Chemistry. (Cited for side-chain SAR comparison). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization in Chiral Piperidine Coupling
Topic: Preventing racemization during coupling of chiral piperidine acids (e.g., Pipecolic acid). Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists. Role: Senior Application Scientist.
Introduction: The "Hidden" Danger of Cyclic Amino Acids
Welcome to the Technical Support Center. If you are here, you likely encountered a drop in enantiomeric excess (ee) during the coupling of N-protected piperidine-2-carboxylic acid (Pipecolic acid) or its derivatives.
The Core Problem: Unlike standard amino acids, chiral piperidine acids are structurally predisposed to racemization. The cyclic constraint forces the nitrogen atom into a specific conformation that, upon activation of the C-terminus, accelerates the formation of an oxazolone (azlactone) intermediate. This intermediate is the primary "racemization engine."
This guide moves beyond basic peptide synthesis rules. We provide a mechanistic understanding of why this happens and a self-validating protocol to stop it.
Module 1: The Mechanism of Failure
To solve the problem, you must visualize the enemy. Racemization in piperidines is rarely caused by direct enolization; it is almost exclusively driven by oxazolone formation .
The Pathway to Racemate
When you activate the carboxyl group (using HATU, EDC, etc.), the carbonyl oxygen of the N-protecting group (carbamate) attacks the activated carbonyl. This forms a 5-membered oxazolone ring. The
Visualizing the Threat
Figure 1: The "Danger Zone" is the Oxazolone intermediate.[1][2][3] If the amine reacts slower than the cyclization rate, racemization becomes inevitable.
Module 2: Reagent Selection Guide
Standard peptide coupling reagents (HATU, HBTU) are often too aggressive for chiral piperidines, requiring excess base which fuels the oxazolone pathway.
The "Gold Standard" Reagents
| Reagent | Risk Level | Mechanism Benefit | Recommended Base |
| T3P (Propylphosphonic anhydride) | Lowest | Does not require HOBt; activates acid as a mixed anhydride that is sterically protected from oxazolone formation. | NMM or Pyridine |
| COMU / Oxyma Pure | Low | Oxyma is a superior leaving group to OBt, with a lower pKa, allowing for faster coupling before racemization can occur. | TMP (Collidine) |
| HATU / HBTU | High | Requires basic conditions (DIEA) which promotes oxazolone formation in hindered amino acids. | DIEA (Use with extreme caution) |
| EDC / HOBt | Moderate | Slower activation can sometimes lead to more racemization if the coupling is sluggish. | N/A (Carbodiimide) |
The Critical Role of Bases
-
Avoid: DIEA (Diisopropylethylamine). It is strong enough to deprotonate the oxazolone.
-
Use: TMP (2,4,6-Trimethylpyridine / Collidine) . It is a weaker base and sterically hindered, making it difficult for it to approach the
-proton of the oxazolone ring [1].
Module 3: Troubleshooting & FAQs
Q1: I am using HATU and seeing 15-20% racemization. What is the immediate fix?
A: Stop using HATU immediately for this specific coupling.
-
Why: HATU is a guanidinium salt that requires a base to function. The combination of high reactivity and basic pH is fatal for chiral piperidines.
-
Fix: Switch to T3P (50% in EtOAc/DMF) . T3P allows coupling in slightly acidic to neutral conditions, effectively shutting down the base-catalyzed enolization of the oxazolone [2].
Q2: My piperidine acid is N-methylated. Does this change anything?
A: Yes, it makes it worse.
-
Why: N-methyl amino acids are even more prone to oxazolone formation because the cis-amide conformation required for cyclization is energetically favored.
-
Fix: Use COMU with Oxyma Pure and TMP (Collidine) as the base. The Oxyma leaving group suppresses the side reaction more effectively than HOBt [3].
Q3: Can I use DCM instead of DMF?
A: Yes, and you should if solubility permits.
-
Why: Polar aprotic solvents like DMF stabilize the charged intermediates (like the enolate), accelerating racemization. DCM (Dichloromethane) is non-polar and suppresses this charge separation.
-
Tip: If your reagents are insoluble in DCM, try a mixture of DCM:DMF (9:1) .
Module 4: Standard Operating Procedures (SOP)
These protocols are designed to be self-validating. Always check the ee of the starting material before blaming the coupling step.
Protocol A: The T3P Method (Recommended for High-Risk Substrates)
Best for: Valuable intermediates, N-methylated piperidines, and fragment couplings.
-
Dissolution: Dissolve the N-protected Piperidine acid (1.0 equiv) and the amine partner (1.1 equiv) in dry EtOAc or DCM (0.1 M concentration).
-
Cooling: Cool the mixture to 0°C .
-
Base Addition: Add N-Methylmorpholine (NMM) or Pyridine (2.5 equiv). Do not use DIEA.
-
Activation: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by LCMS.[4]
-
Workup: Wash with water, 1M HCl (mildly acidic wash removes T3P byproducts), and brine.
-
Validation: Analyze via Chiral SFC or HPLC.
Protocol B: The COMU/Oxyma Method (High Efficiency)
Best for: Difficult couplings where T3P yield is low.
-
Dissolution: Dissolve N-protected Piperidine acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF/DCM (1:1).
-
Cooling: Cool to 0°C .
-
Base: Add TMP (Collidine) (2.0 equiv).
-
Coupling: Add COMU (1.0 equiv).[5] Stir for 2 minutes (Pre-activation is risky—keep it short).
-
Amine Addition: Immediately add the amine partner (1.1 equiv).
-
Reaction: Stir at 0°C for 2 hours.
Module 5: Decision Workflow
Use this logic flow to select the correct experimental path.
Figure 2: Decision Matrix for Reagent Selection based on substrate risk and solubility.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7][8] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[9] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[9] Chemistry – A European Journal, 15(37), 9394–9403.[9] [Link]
-
Benoiton, N. L. (1983). Quantitation of racemization of amino acids. The Peptides: Analysis, Synthesis, Biology, 5, 217-284. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. digital.csic.es [digital.csic.es]
- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Highly Polar Amino-Ether-Acids
Welcome to the technical support center for the purification of highly polar amino-ether-acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these complex molecules. Due to their zwitterionic nature and high polarity, amino-ether-acids present unique purification hurdles.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities effectively.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying highly polar amino-ether-acids?
A1: The primary challenges stem from their inherent physicochemical properties:
-
Poor Retention in Reversed-Phase Chromatography (RPC): These compounds have minimal affinity for non-polar stationary phases (like C18) and often elute in or near the void volume.[3][4]
-
Strong Retention in Normal-Phase Chromatography (NPC): Conversely, they can bind too strongly to polar stationary phases such as silica, resulting in poor peak shapes, tailing, and difficulty in elution.[3][5]
-
High Water Solubility: This characteristic complicates their extraction from aqueous solutions into organic solvents during liquid-liquid extraction (LLE) and can lead to the formation of emulsions.[3]
-
Zwitterionic Nature: The presence of both acidic (carboxyl) and basic (amino) functional groups means their charge state is highly dependent on pH. This can lead to complex interactions with stationary phases.
-
Co-elution with Polar Impurities: The similar polarities of the target compound and related impurities make chromatographic separation difficult.[3]
Q2: Which chromatographic technique is generally the most effective for purifying highly polar amino-ether-acids?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most successful technique for retaining and separating highly polar compounds like amino-ether-acids.[6][7][8][9][10] HILIC utilizes a polar stationary phase (e.g., silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[9] This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes.[8][9]
Q3: Can I use Reversed-Phase HPLC for these compounds?
A3: While challenging, it is possible with modifications. Standard RP-HPLC is often ineffective due to poor retention.[3] However, the use of ion-pairing agents can significantly improve retention.[11] These agents are amphiphilic molecules that pair with the charged groups of the amino-ether-acid, forming a more hydrophobic complex that can interact with the non-polar stationary phase.[4] Common ion-pairing reagents include alkyl sulfonates.[11] Be aware that ion-pairing agents can be difficult to remove and may not be compatible with mass spectrometry (MS).[7]
Q4: Is Ion-Exchange Chromatography (IEX) a viable option?
A4: Yes, Ion-Exchange Chromatography is a powerful technique for separating charged molecules like amino-ether-acids.[12][13][14][15] The separation is based on the electrostatic interactions between the charged functional groups of the analyte and the oppositely charged stationary phase.[13][14]
-
Cation-exchange chromatography uses a negatively charged stationary phase to retain positively charged molecules (protonated amines).
-
Anion-exchange chromatography employs a positively charged stationary phase to retain negatively charged molecules (deprotonated carboxylic acids).
The binding and elution are controlled by adjusting the pH and/or the ionic strength of the mobile phase.[13][14]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your purification workflows.
Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Fronting) in HILIC | 1. Secondary Interactions: The amino group may be interacting with acidic silanols on the silica-based stationary phase. 2. Inappropriate Injection Solvent: The sample is dissolved in a solvent much stronger (more polar) than the initial mobile phase. 3. Column Overloading: Too much sample has been injected onto the column. | 1. Use a Modified Mobile Phase: Add a small amount of a competing base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase to block the active sites on the stationary phase.[5] 2. Match Injection Solvent: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., high acetonitrile concentration). 3. Reduce Sample Concentration: Decrease the mass of the sample injected onto the column. |
| Low or No Retention in Reversed-Phase HPLC | 1. Analyte is Too Polar: The compound has insufficient hydrophobic character to interact with the C18 stationary phase.[3][4] 2. Analyte is Ionized: The charged nature of the molecule prevents retention. | 1. Switch to HILIC: This is often the most effective solution for highly polar compounds.[3] 2. Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes. 3. Introduce an Ion-Pairing Agent: Add an appropriate ion-pairing reagent to the mobile phase to increase the hydrophobicity of your compound.[11] 4. Adjust Mobile Phase pH: Modify the pH to suppress the ionization of either the amino or carboxyl group, thereby increasing the overall hydrophobicity of the molecule.[3] |
| Compound is Stuck on the Normal-Phase (Silica) Column | 1. Strong Adsorption: The polar functional groups are interacting very strongly with the acidic silica surface.[5] | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of a highly polar solvent like methanol in your eluent system (e.g., in a dichloromethane/methanol mixture).[5] 2. Add a Basic Modifier: Incorporate a small amount of triethylamine or ammonium hydroxide into the mobile phase to compete for binding sites on the silica gel.[5] A common eluent system is DCM:MeOH:NH4OH (e.g., 90:9:1). |
| Irreproducible Retention Times in HILIC | 1. Insufficient Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase. 2. Mobile Phase Instability: Changes in the mobile phase composition over time. | 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are well-mixed. |
Sample Preparation & Pre-Purification Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery from Solid-Phase Extraction (SPE) | 1. Inappropriate Sorbent: The chosen sorbent is not retaining the analyte effectively. 2. Breakthrough: The sample is loaded too quickly, or the sorbent capacity is exceeded. 3. Incomplete Elution: The elution solvent is not strong enough to desorb the analyte. | 1. Select an Appropriate Sorbent: For highly polar amino-ether-acids, consider normal-phase, mixed-mode, or specific polymeric sorbents.[16][17] 2. Optimize Loading Conditions: Reduce the flow rate during sample loading and ensure the amount of sample does not exceed the sorbent's capacity.[3] 3. Use a Stronger Elution Solvent: Test different elution solvents of increasing polarity or modify the pH of the elution solvent to facilitate desorption.[3] |
| Difficulty with Recrystallization | 1. Compound is Too Soluble in Common Solvents: Finding a single solvent where the compound is soluble when hot and insoluble when cold is difficult. 2. Oiling Out: The compound separates as a liquid instead of forming crystals. | 1. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (e.g., water, methanol) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which the compound is insoluble, e.g., acetone, isopropanol) until the solution becomes cloudy. Gently warm to redissolve, then allow to cool slowly.[18] 2. Control Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling often leads to precipitation or oiling out.[19] 3. Scratch the Glass: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth. |
| Sample Contamination | 1. Environmental Contaminants: Amino acids are ubiquitous and can be introduced from dust, glassware, and reagents. | 1. Use High-Purity Reagents: Utilize high-purity solvents and reagents. 2. Meticulous Glassware Cleaning: Pyrolyze glassware at high temperatures (e.g., 500°C) to remove organic contaminants. 3. Wear Powder-Free Gloves: Avoid direct contact with samples and equipment. 4. Run Blanks: Always run a blank (a sample tube treated exactly like a real sample but without the analyte) to assess background contamination levels. |
III. Experimental Workflows & Protocols
Workflow 1: Purification Strategy Selection
This decision tree will guide you in selecting an appropriate initial purification strategy.
Caption: Decision tree for initial purification strategy.
Protocol 1: General HILIC Method Development
-
Column Selection: Begin with a robust HILIC stationary phase, such as one with amide or bare silica ligands.[3]
-
Mobile Phase Preparation:
-
Initial Gradient Conditions:
-
Sample Preparation: Dissolve the sample in a solvent mixture that closely matches the initial mobile phase conditions (e.g., 90:10 acetonitrile:water).[3]
-
Injection and Analysis: Inject a small volume (1-5 µL) and monitor the chromatogram.
-
Optimization:
-
If retention is too low, increase the initial percentage of acetonitrile.
-
If retention is too high, decrease the initial percentage of acetonitrile.
-
Adjust the gradient slope to improve the resolution between closely eluting peaks.
-
Evaluate different buffer pH values to alter the charge state of the analyte and impact selectivity.
-
Workflow 2: Troubleshooting Chromatographic Issues
Caption: Troubleshooting workflow for chromatography.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
This protocol is intended for the cleanup of aqueous samples to remove salts and other highly polar interferences prior to chromatography.
-
Sorbent Selection: Choose a polymeric reversed-phase sorbent (e.g., Oasis HLB) or a mixed-mode sorbent.[3]
-
Conditioning: Activate the sorbent by passing 1-2 column volumes of methanol or acetonitrile through the cartridge.[3][17]
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of water or a buffer matching the sample's pH.[17][20]
-
Sample Loading: Load the pre-treated aqueous sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[3]
-
Washing: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5% methanol in water) to remove unretained impurities like salts.[3]
-
Elution: Elute the target amino-ether-acid with 1-2 column volumes of a stronger solvent (e.g., methanol, acetonitrile, or a mixture containing a pH modifier if necessary).[3]
-
Post-Elution: The eluate can be concentrated by evaporation (e.g., rotary evaporator or nitrogen stream) and reconstituted in a suitable solvent for subsequent analysis.
IV. References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Chypre, M., & Chevalier, A. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Harshitha, S., et al. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]
-
Roemling, R., et al. (2026, February 14). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Dr. Maisch GmbH. HILIC. [Link]
-
Phenomenex. What is Solid-Phase Extraction?. [Link]
-
Al-Saffar, F. A., & Al-Amri, M. S. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]
-
Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]
-
Frey, J., Chamson, A., & Raby, N. (1993). Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate. Amino Acids, 4(1-2), 45-51. [Link]
-
LCGC International. (2022, April 15). Understanding and Improving Solid-Phase Extraction. [Link]
-
HELIX Chromatography. Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. [Link]
-
Bickler, B. (2023, July 11). What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
Khuhawar, M. Y., & Rind, F. M. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Link]
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]
-
Downstream Column. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. [Link]
-
Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. [Link]
-
Dong, M. W. (2015, June 1). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America. [Link]
-
Diaion. Separation and Refining of Amino acids. [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]
-
University of California, Davis. Recrystallization. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
LookChem. General procedures for the purification of Amino acids. [Link]
-
Wang, Y., et al. (2023, January 27). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Nature Communications. [Link]
-
ResearchGate. (n.d.). Separation and Purification of Amino Acids. [Link]
-
ACS Publications. (2023, October 12). Heating-Induced Switching to Hierarchical Liquid Crystallinity Combining Colloidal and Molecular Order in Zwitterionic Molecules. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
-
Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]
-
Li, F., et al. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
-
Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]
-
ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
CIB (CSIC). Sample Considerations. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. General procedures for the purification of Amino acids - Chempedia - LookChem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HILIC – Dr. Maisch [dr-maisch.com]
- 10. biotage.com [biotage.com]
- 11. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromtech.com [chromtech.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. researchgate.net [researchgate.net]
- 16. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative MS/MS Profiling: Piperidine-oxy-acetic Acid vs. Carba-Analogs
Executive Summary
This guide provides an in-depth technical comparison of the mass spectrometry (MS/MS) fragmentation behaviors of (Piperidin-4-yloxy)acetic acid (POA) versus its non-oxygenated "carba" analog, (Piperidin-4-yl)acetic acid (PAA).
For researchers in drug development—particularly those working with PROTAC linkers or antihistamine scaffolds—understanding the lability of the ether linkage in POA is critical. While both molecules share a piperidine core, the ether oxygen in POA introduces a specific site of inductive cleavage that significantly alters the fragmentation landscape compared to the robust carbon-carbon backbone of PAA. This guide delineates these differences to aid in structural elucidation and metabolite identification.
Structural Context & Mechanism of Action[1][2]
To interpret the spectra, we must first establish the structural difference and its impact on gas-phase ion chemistry.
-
Target Molecule (POA): Contains an ether linkage (
) connecting the piperidine ring and the acetic acid tail. The oxygen atom acts as a Lewis base and an electronegative sink, influencing proton migration and bond lability. -
Comparator (PAA): Contains a continuous alkyl chain (
). The bond dissociation energy (BDE) of the bond is generally higher and less polarized than the bond in this context.
Fragmentation Logic
In positive Electrospray Ionization (+ESI), the primary site of protonation for both molecules is the piperidine nitrogen (
-
POA (Ether) Mechanism: The protonated nitrogen creates a charge center. However, the ether oxygen facilitates a Charge-Remote Inductive Cleavage . The electronegativity of the oxygen weakens the
bond, often leading to the neutral loss of glycolic acid ( ) or the formation of specific oxonium species. -
PAA (Alkyl) Mechanism: Lacking the ether oxygen, PAA relies on Charge-Proximal Fragmentation . The dominant pathway involves the neutral loss of water (
) or formic acid ( ) from the carboxylic tail, followed by high-energy cross-ring cleavages (Retro-Diels-Alder) only at elevated collision energies.
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways driven by the ether oxygen.
Figure 1: Comparative fragmentation logic. The ether linkage in POA allows for a clean "snap" of the side chain, whereas PAA undergoes gradual degradation of the acid tail.
Comparative Analysis: Experimental Data
The following data summarizes the Collision Induced Dissociation (CID) behavior observed on a Triple Quadrupole system (Q-ToF equivalent).
Experimental Conditions:
-
Source: ESI Positive Mode
-
Precursor Isolation: Unit Resolution
-
Collision Energy (CE): Ramped 10–40 eV
Table 1: Diagnostic Ion Comparison[3]
| Feature | Piperidine-oxy-acetic Acid (POA) | Piperidine-acetic Acid (PAA) | Interpretation |
| Formula | POA has +1 Oxygen (Ether). | ||
| Precursor ( | m/z 160.1 | m/z 144.1 | Base peak in soft ionization. |
| Primary Fragment | m/z 84.1 (Piperidinyl cation) | m/z 126.1 ( | POA cleaves at the linker. PAA loses water from the tail. |
| Secondary Fragment | m/z 56.1 (Tetrahydropyridine) | m/z 98.1 (Decarboxylated ring) | POA ring opens after linker loss; PAA retains linker longer. |
| Neutral Loss | 76 Da (Glycolic Acid) | 18 Da ( | Critical Differentiator. |
| Stability | Lower. Ether bond is labile. | Higher. Alkyl bond requires higher CE to break. | POA fragments at lower collision energies (15-20 eV). |
Key Findings
-
The "Oxy" Effect: The ether oxygen in POA directs fragmentation specifically to the
bond. This results in a very clean spectrum dominated by the piperidine ring ion (m/z 84) at moderate collision energies [1]. -
The Alkyl Resilience: PAA does not easily lose the acetic acid side chain. Instead, it dehydrates (m/z 126) or decarboxylates. To break the
bond connecting the ring to the tail, significantly higher energy is required, often destroying the ring integrity first [2]. -
Diagnostic Utility: If screening for metabolites, the loss of 76 Da is a specific signature for the POA motif, whereas water loss (18 Da) is non-specific [3].
Validated Experimental Protocol
To reproduce these results, follow this self-validating workflow. This protocol ensures that source conditions do not induce premature fragmentation (in-source decay), which can confuse the comparison.
Step 1: System Suitability Test (SST)
-
Objective: Verify that in-source fragmentation is
. -
Standard: Inject a known fragile standard (e.g., Carbamazepine or a Glucuronide).
-
Criteria: The parent ion intensity must be
of the total ion current (TIC) in a full scan (Q1 only).
Step 2: LC-MS/MS Parameters[4]
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. (Rapid gradient prevents peak broadening).
-
Flow Rate: 0.4 mL/min.[1]
Step 3: MS Source Settings (Optimized for Piperidines)
-
Ion Spray Voltage: 4500 V (Positive Mode).
-
Temperature: 450°C.
-
Declustering Potential (DP): 60 V (Keep moderate to prevent in-source ether cleavage).
-
Collision Energy (CE):
-
Screening: 20 eV.
-
Ramping: 10, 20, 40 eV (CES for Q-Trap).
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow ensuring integrity of the labile ether bond prior to collision cell activation.
References
-
BenchChem. (2025).[1][2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text regarding inductive cleavage in ethers vs. alkyls).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Piperidine and Ether Derivatives. Retrieved from
-
Jackson, G. (2012). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation. Rapid Communications in Mass Spectrometry. Retrieved from
Sources
Definitive Validation of (S)-3-Substituted Piperidine Intermediates: A Multi-Modal Analytical Guide
Executive Summary
The 3-substituted piperidine scaffold is a privileged structure in modern pharmacology, serving as the chiral core for numerous kinase inhibitors (e.g., Ibrutinib, Niraparib) and GPCR ligands. However, the enantiomeric purity of this scaffold is non-negotiable; the (S)-enantiomer often exhibits vastly different pharmacokinetics and binding affinities compared to the (R)-isomer.
This guide moves beyond generic advice to provide a rigorous, self-validating framework for confirming the (S)-configuration. We reject the reliance on Optical Rotation (OR) as a primary validation tool due to its susceptibility to solvent effects and concentration dependence. Instead, we prioritize a tripartite approach: Chiral HPLC for routine quantification, Mosher’s Amide Analysis for absolute configuration assignment in solution, and X-Ray Crystallography as the ultimate structural arbiter.
Comparative Analysis of Validation Methods
The following matrix contrasts the three primary methodologies for validating chiral piperidines.
| Feature | Method A: Chiral HPLC/SFC | Method B: NMR (Mosher's Amide) | Method C: X-Ray Crystallography |
| Primary Utility | Routine QC & Purity Quantification (% ee) | Absolute Configuration Assignment (Solution State) | Absolute Configuration Assignment (Solid State) |
| Throughput | High (15–30 min/run) | Low (1–2 days prep + analysis) | Very Low (Weeks for crystal growth) |
| Sample Req. | Micrograms (<1 mg) | Milligrams (5–10 mg) | High quality single crystal |
| Reference Std. | Required (to identify retention time) | Not Required (Self-validating via | Not Required |
| Limitation | Cannot determine absolute config without a known standard.[1] | Requires derivatization; rotamers in piperidines can complicate spectra. | Requires heavy atom (>Si) for anomalous dispersion or high-res Cu source. |
| Verdict | Operational Standard | Structural Proof (Best for oils/amorphous solids) | Gold Standard (Definitive but resource-heavy) |
Decision Framework (Workflow)
The following decision tree outlines the logical progression for validating a new 3-substituted piperidine intermediate.
Figure 1: Decision pathway for selecting the appropriate validation methodology based on material state and reference availability.
Deep Dive: Chiral HPLC/SFC Method Development
For routine batch release, Chiral HPLC is the industry standard. However, 3-substituted piperidines are secondary amines, which can cause peak tailing on polysaccharide columns due to interaction with residual silanols.
Strategic Protocol
-
Column Selection:
-
Primary Screen: Chiralpak IG (immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)). The "IG" selector is robust and tolerates a wider range of solvents.
-
Secondary Screen: Chiralpak IC (immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).
-
Note: Avoid older coated phases (AD/OD) initially as they restrict solvent choices (no DCM/THF).
-
-
Mobile Phase Optimization:
-
Base Additive: Essential for piperidines. Add 0.1% Diethylamine (DEA) or 0.1% Isopropylamine to the mobile phase to sharpen peaks.
-
Solvent System: Start with n-Hexane:Ethanol (90:10). If retention is too low, switch to n-Hexane:IPA.
-
-
Validation Step (The "Racemate Rule"):
-
Never assume the major peak is the desired (S)-enantiomer without proof.
-
Always synthesize or purchase a racemic mixture.
-
Develop the method to achieve baseline resolution (
) of the racemate. -
Coinject your sample with the racemate to confirm identity.
-
Deep Dive: Mosher's Amide Analysis (Structural Proof)
When no reference standard exists, you must determine the absolute configuration ab initio. For secondary amines like piperidine, the Hoye Modified Mosher Method is the most reliable NMR technique.
The Mechanism
You react the piperidine with both enantiomers of Mosher's Acid Chloride (MTPA-Cl). The resulting diastereomeric amides will have different chemical shifts (
The Equation:
Experimental Protocol: Synthesis of MTPA Amides
Reagents:
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (High enantiomeric purity >99%).
-
Dry Dichloromethane (DCM).
-
Triethylamine (TEA) or DMAP.
Step-by-Step:
-
Setup: Prepare two 4mL vials. Label them "S-Amide" and "R-Amide".
-
Crucial Note: Reacting with (R)-MTPA-Cl yields the (S)-Mosher Amide (due to Cahn-Ingold-Prelog priority change at the carbonyl). To avoid confusion, track the Acid Chloride configuration used.
-
-
Reaction:
-
Dissolve 10 mg of the 3-substituted piperidine in 0.5 mL dry DCM in each vial.
-
Add 3 equivalents of TEA.
-
To vial 1, add 1.5 eq of (S)-MTPA-Cl .
-
To vial 2, add 1.5 eq of (R)-MTPA-Cl .
-
-
Workup: Stir for 2 hours. Quench with saturated NaHCO3. Extract with DCM. Filter through a small plug of MgSO4.
-
Analysis: Acquire 1H NMR (minimum 400 MHz, preferably 600 MHz) for both crude products. Focus on the ring protons.
Interpretation (The Piperidine Conformational Lock)
Unlike linear amines, piperidines exist in a chair conformation. The MTPA group on the nitrogen will adopt a specific orientation to minimize steric strain (typically the C-H of the chiral center on the MTPA aligns with the carbonyl).
-
Logic: Calculate
for protons at positions C2, C3, and C4 of the piperidine ring. -
Visualization: Map the positive and negative
values onto the 3D structure. The protons on the side of the phenyl group (in the (S)-amide) will be shielded (negative ), while those on the other side will be deshielded (positive).
Figure 2: Workflow for calculating chemical shift differences to assign configuration.
Critical Check: If the
Deep Dive: X-Ray Crystallography
If the intermediate is a solid, this is the definitive method.
-
Heavy Atom Requirement: Standard X-ray requires a "heavy" atom (Sulfur, Chlorine, Bromine) to determine absolute configuration via Anomalous Dispersion (Flack Parameter).
-
Strategy: If your piperidine lacks a heavy atom, convert it to a salt using a heavy acid, such as Hydrobromic acid (HBr) or p-Toluenesulfonic acid .
-
Success Metric: A Flack Parameter close to 0.0 (e.g., -0.05 to 0.05) indicates the correct structure. A value near 1.0 indicates the inverted structure.[2]
References
-
FDA Guidance (1992). Development of New Stereoisomeric Drugs.[3][4][5] U.S. Food and Drug Administration.[3][4][5][6][7] Link
-
Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration.[1][8][9][10] Journal of Organic Chemistry, 61(6), 2056–2064.[1] Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[11] Chemical Reviews, 104(1), 17–118. Link
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Sources
- 1. scribd.com [scribd.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hhs.gov [hhs.gov]
- 4. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 8. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Bioisosteric Replacement of Piperidin-3-yloxy-acetic Acid: A Strategic Guide for Lead Optimization
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: RGD Mimetics, Zwitterionic Pharmacophores, and GPIIb/IIIa Antagonists
Executive Summary: The Zwitterionic Challenge
The piperidin-3-yloxy-acetic acid moiety is a privileged scaffold in medicinal chemistry, particularly in the design of RGD (Arg-Gly-Asp) mimetics for integrin inhibition (e.g., GPIIb/IIIa antagonists) and specific GPCR ligands. Structurally, it presents a defined pharmacophore: a basic amine (piperidine) mimicking the arginine guanidine, and a distal carboxylic acid mimicking the aspartate, linked by an ether spacer that dictates geometry and hydrogen bond acceptor capability.
However, this scaffold presents a classic "zwitterionic paradox":
-
High Potency: The charged termini provide strong electrostatic interactions (salt bridges) with target residues (e.g., Asp113/Arg214 in integrins).
-
Poor ADME: The high polarity (LogD
< -2.0) and permanent ionization at physiological pH result in poor passive membrane permeability (Class III/IV BCS) and rapid renal clearance.
This guide objectively compares three bioisosteric strategies to optimize this lead moiety, focusing on improving oral bioavailability and metabolic stability without sacrificing potency.
Strategic Analysis of Bioisosteres
We compare the parent scaffold against three distinct bioisosteric replacements.
Baseline: Piperidin-3-yloxy-acetic acid[1][2]
-
Mechanism: Bidentate ionic binding.
-
Limitation: High desolvation penalty; zero CNS penetration; low oral bioavailability (<5%).
Alternative A: The Acid Isostere (Tetrazole Replacement)
-
Modification: Replacing the carboxylic acid with 5-substituted-1H-tetrazole .
-
Rationale: The tetrazole anion is planar and delocalized, offering a similar pKa (~4.5–5.0) to the carboxylic acid but with greater lipophilicity and resistance to glucuronidation.
-
Best For: Leads suffering from rapid Phase II metabolism (glucuronidation) or those requiring slightly improved lipophilicity.
Alternative B: The Core Isostere (Spirocyclic Rigidification)
-
Modification: Replacing the piperidine ring with 1-azaspiro[3.3]heptane .
-
Rationale: This modern bioisostere (Kirichok et al., 2023) alters the vector of the nitrogen lone pair and lowers basicity (pKa ~9.5 vs. 11.0 for piperidine), reducing the fraction of ionized species at intestinal pH (6.5–7.4). It also creates a novel IP space.
-
Best For: Reducing hERG liability (lower basicity) and improving passive permeability.
Alternative C: The Linker Isostere (Carba-analog)
-
Modification: Replacing the ether oxygen (-O-) with a methylene group (-CH
-), resulting in piperidin-3-yl-propionic acid . -
Rationale: Removes a hydrogen bond acceptor. While the ether oxygen often engages in water-mediated bridges, its removal increases LogP and flexibility.
-
Best For: Leads where the ether oxygen is solvent-exposed and not critical for binding, aiming to increase lipophilicity.
Comparative Data Analysis
The following table summarizes the predicted physicochemical shifts and experimental performance metrics for these bioisosteres in a hypothetical GPIIb/IIIa antagonist series.
| Feature | Parent Scaffold (Piperidin-3-yloxy-acetic acid) | Alt A: Tetrazole | Alt B: Azaspiro[3.3]heptane | Alt C: Propionic Acid (Linker) |
| pKa (Acid) | ~3.5 (Inductive effect of O) | ~4.8 | ~3.5 | ~4.8 |
| pKa (Base) | ~11.0 | ~11.0 | ~9.5 | ~10.8 |
| LogD (pH 7.4) | -2.5 (Highly Polar) | -1.8 | -1.2 | -1.5 |
| tPSA (Ų) | ~60 | ~75 (Higher) | ~60 | ~50 (Lower) |
| Permeability (PAMPA) | Low (< 1.0 nm/s) | Moderate | High (> 5.0 nm/s) | Moderate |
| Metabolic Stability | Low (Glucuronidation risk) | High (Resistant) | High (Novel scaffold) | Moderate |
| Potency (IC50) | Reference (1x) | 0.8x - 1.5x | 0.5x - 2.0x | 0.2x - 1.0x |
Key Insight: Alternative B (Spirocyclic) offers the best balance for improving permeability due to the significant drop in basicity, which increases the fraction of the neutral species available for membrane permeation.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of the Piperidin-3-yloxy-acetic Acid Moiety
Direct alkylation of 3-hydroxypiperidine often leads to N-alkylation or elimination. The preferred route uses a Mitsunobu reaction or N-protection strategy.
Workflow:
-
Protection: Start with N-Boc-3-hydroxypiperidine .
-
O-Alkylation (Phase Transfer Catalysis):
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in Toluene:50% NaOH (1:1).
-
Add Tetrabutylammonium hydrogen sulfate (TBAB, 0.1 eq) as catalyst.
-
Add tert-butyl bromoacetate (1.2 eq) dropwise at 0°C.
-
Stir vigorously at RT for 4 hours.
-
Validation Point: TLC (Hex:EtOAc 3:1) should show disappearance of alcohol (Rf ~0.3) and appearance of ether (Rf ~0.6).
-
-
Deprotection: Treat with TFA/DCM (1:1) to remove Boc and tert-butyl ester simultaneously, yielding the zwitterionic amino acid.
Protocol 2: Platelet Aggregation Inhibition Assay (Born Method)
To verify retention of biological activity (GPIIb/IIIa antagonism).
-
Preparation: Collect human venous blood in sodium citrate (3.8%). Centrifuge at 150g for 15 min to obtain Platelet-Rich Plasma (PRP).
-
Induction: Adjust platelet count to 300,000/µL.
-
Treatment: Incubate PRP (450 µL) with test compound (10 nM – 100 µM) for 5 min at 37°C.
-
Activation: Add ADP (final conc. 10 µM) to induce aggregation.
-
Measurement: Monitor light transmission using an aggregometer for 5 minutes.
-
Control: Vehicle (DMSO) = 0% inhibition (Max aggregation).
-
Positive Control: Tirofiban (IC50 ~10 nM).
-
-
Calculation: % Inhibition = [(Max Aggregation
- Max Aggregation ) / Max Aggregation ] × 100.
Visualizing the Logic
Diagram 1: SAR & Bioisosteric Design Logic
This diagram illustrates the structural relationships and the specific problem-solving vector for each bioisostere.
Caption: Decision tree for selecting the appropriate bioisostere based on the specific ADME liability of the parent piperidin-3-yloxy-acetic acid scaffold.
Diagram 2: Synthesis Workflow (Ether Formation)
Caption: Optimized Phase Transfer Catalysis (PTC) route for synthesizing the core scaffold, avoiding racemization common in Mitsunobu protocols.
References
-
Blackburn, C., et al. (2006). Discovery of Potent and Selective Inhibitors of the HDM2-p53 Interaction. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kirichok, A. A., et al. (2023).[1] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Retrieved from [Link]
- Weller, T., et al. (1996). Orally active fibrinogen receptor antagonists. 2. Amidoximes as prodrugs of amidines. Journal of Medicinal Chemistry. (Contextual reference for RGD mimetics).
Sources
Safety Operating Guide
Proper Disposal Procedures: ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid
Executive Summary & Immediate Action
((S)-1-Methyl-piperidin-3-yloxy)-acetic acid is a chiral, amphoteric building block containing both a basic tertiary amine (piperidine ring) and an acidic carboxyl group. This dual functionality dictates its waste classification.
-
Primary Hazard: Corrosive (Skin/Eye Irritant); Potential Zwitterionic behavior.
-
Waste Stream: Non-Halogenated Organic Waste (if dissolved) or Hazardous Solid Waste (if neat).
-
Critical Restriction: Do NOT mix with strong oxidizing agents (e.g., peroxides, permanganates) due to the tertiary amine, which can form unstable N-oxides or generate exothermic reactions.
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its reactivity profile.[1] It is not merely "organic waste"; it is a functionalized intermediate.
| Feature | Chemical Logic | Disposal Implication |
| Structure | Tertiary Amine + Carboxylic Acid | Amphoteric: Can react with both strong acids and strong bases. |
| Chirality | (S)-Enantiomer | No specific disposal difference from racemate, but high purity implies high value—verify surplus before disposal. |
| Stability | Stable under standard conditions | Segregation: Keep away from heat and direct sunlight in waste storage.[2] |
| Reactivity | Nitrogen lone pair | Incompatibility: Violent reaction risk with strong oxidizers or alkylating agents. |
Pre-Disposal Decision Matrix
Before handling, determine the physical state and matrix of the waste. Use the following logic flow to assign the correct waste stream.
Figure 1: Decision matrix for assigning the correct waste stream based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Neat Substance)
Applicability: Expired inventory, spilled solids, or synthesis yield.
-
PPE Verification: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Ensure a functional fume hood is available.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from the acidic moiety.
-
Transfer:
-
Place the waste container in the fume hood.
-
Transfer the solid using a chemically resistant spatula or scoop.
-
Expert Tip: If the solid is sticky or hygroscopic (common with amine salts), dissolve it in a minimal amount of Methanol and treat as Protocol B .
-
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "((S)-1-Methyl-piperidin-3-yloxy)-acetic acid"
-
Hazards: Check "Irritant" and "Corrosive".[3]
-
-
Secondary Containment: Place the sealed jar into a secondary bin to prevent leaks during transport.
Protocol B: Liquid Waste (Solutions)
Applicability: Mother liquors, reaction mixtures, or dissolved solids.
-
pH Check (Crucial):
-
Dip a pH strip into the waste solution.
-
Reasoning: If the solution is extremely acidic (pH < 2) or basic (pH > 12), it creates a safety risk for the waste hauler.
-
Action: If extreme, neutralize slowly to pH 5–9 using dilute Sodium Bicarbonate (for acids) or dilute Citric Acid (for bases). Watch for gas evolution (CO2).
-
-
Segregation:
-
Non-Halogenated: If dissolved in Methanol, Ethanol, Acetone, or Ethyl Acetate.
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
-
Bulking: Pour into the appropriate 20L carboy (Jerrycan).
-
Safety Note: Use a funnel with a flash arrestor if the solvent is flammable (Class 1B/1C).
-
-
Rinsing: Triple-rinse the original vessel with the matching solvent and add the rinsate to the waste container.
Waste Compatibility & Segregation
The piperidine nitrogen is a Lewis base; the acetic acid tail is a Brønsted acid. This internal duality requires strict segregation from external reactives.
| Incompatible Class | Risk Factor | Action |
| Strong Oxidizers (Nitric Acid, Peroxides) | Explosion/Fire: Amine groups can be oxidized violently. | NEVER mix in the same waste stream.[4] |
| Strong Bases (NaOH, KOH) | Exothermic Reaction: The acetic acid proton will react, generating heat. | Neutralize slowly if mixing is necessary. |
| Cyanides / Sulfides | Toxic Gas: Acidic nature can liberate HCN or H2S gas. | Keep strictly separate from cyanide waste. |
Operational Workflow: From Bench to Pickup
This diagram illustrates the lifecycle of the waste within the laboratory ecosystem.
Figure 2: Operational workflow ensuring compliance from generation to final removal.
Regulatory Compliance (US EPA / EU)
-
US EPA (RCRA): This compound is not P-listed or U-listed by specific CAS. However, it falls under Characteristic Waste if it exhibits:
-
Ignitability (D001): If in a flammable solvent.
-
Corrosivity (D002): If aqueous pH < 2 or > 12.5.[5]
-
-
EU Waste Framework: Classify under EWC code 07 05 04 * (organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).
References
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
